molecular formula C17H33FO2 B1633910 Methyl 2-fluoropalmitate

Methyl 2-fluoropalmitate

Cat. No.: B1633910
M. Wt: 288.4 g/mol
InChI Key: RTABFVHVABARDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro Palmitic acid methyl ester is a monofluorinated form of palmitic acid methyl ester. It is an intermediate in the synthesis of 2-iodoaldehydes, monofluorinated fatty acids, and polyfluoro ketones.>

Properties

IUPAC Name

methyl 2-fluorohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTABFVHVABARDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-fluoropalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoropalmitate, a fluorinated derivative of the common saturated fatty acid palmitic acid, is a molecule of significant interest in biochemical research and drug development. Its structural modification, the substitution of a hydrogen atom with fluorine at the alpha-carbon, imparts unique chemical and biological properties. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, details experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of lipid metabolism.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name Methyl 2-fluorohexadecanoateN/A
Synonyms This compound[1]
CAS Number 137676-82-5[1]
Molecular Formula C₁₇H₃₃FO₂[1]
Molecular Weight 288.4 g/mol [1]
Physical State Solid[1]
Solubility Soluble in chloroform, ethanol, methanol (B129727)[1]
Melting Point Data not available (Expected to be near methyl palmitate's mp of 30 °C)Inferred from[2]
Boiling Point Data not available (Expected to be near methyl palmitate's bp of 417 °C)Inferred from[2]

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of its parent compound, methyl palmitate, and the predictable effects of alpha-fluorination, the following spectral data can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Fragmentation Patterns
¹H NMR Signals for the long alkyl chain protons (similar to methyl palmitate), with the alpha-proton showing a characteristic doublet due to coupling with the adjacent fluorine atom. The methyl ester protons would appear as a singlet.
¹³C NMR The alpha-carbon signal would be significantly shifted downfield and appear as a doublet due to C-F coupling. Other carbon signals would be comparable to methyl palmitate.
Mass Spec. Molecular ion peak at m/z 288.4. Fragmentation pattern would likely show losses of the methoxy (B1213986) group and fragments characteristic of the fatty acid chain.
IR Spec. Strong C=O stretch for the ester group (around 1740 cm⁻¹), C-H stretching and bending vibrations for the alkyl chain, and a C-F stretching band.

Experimental Protocols

Synthesis of this compound

The synthesis of α-fluoro fatty acid esters can be achieved through several methods. A common approach involves the fluorination of a corresponding α-bromo or α-hydroxy fatty acid ester. Below is a generalized protocol adapted from established methods for the synthesis of similar compounds.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination cluster_2 Step 3: Fluorination PalmiticAcid Palmitic Acid MethylPalmitate Methyl Palmitate PalmiticAcid->MethylPalmitate H₂SO₄ (cat.) Methanol Methanol Methanol->MethylPalmitate MethylPalmitate_ref Methyl Palmitate MethylBromo Methyl 2-bromopalmitate MethylPalmitate_ref->MethylBromo Radical Initiator NBS N-Bromosuccinimide NBS->MethylBromo MethylBromo_ref Methyl 2-bromopalmitate MethylFluoro This compound MethylBromo_ref->MethylFluoro Phase Transfer Catalyst KF Potassium Fluoride KF->MethylFluoro

A three-step synthesis of this compound.

Methodology:

  • Esterification: Palmitic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl palmitate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified.

  • α-Bromination: Methyl palmitate is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride. The reaction mixture is refluxed until completion.

  • Fluorination: The resulting methyl 2-bromopalmitate is then treated with a fluorinating agent, such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether) in an aprotic polar solvent like acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution of bromine with fluorine.

Purification Protocol

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A combination of extraction and chromatographic techniques is typically employed.

Experimental Workflow: Purification of this compound

Purification_Workflow CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Diethyl ether/Water) CrudeProduct->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration ColumnChromatography Silica (B1680970) Gel Column Chromatography (Hexane/Ethyl Acetate (B1210297) Gradient) Concentration->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct

Purification workflow for this compound.

Methodology:

  • Workup: The reaction mixture from the fluorination step is cooled to room temperature and partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) as the eluent. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Analysis: The purity and identity of the final product are confirmed by spectroscopic methods (NMR, MS, and IR).

Biological Activity and Mechanism of Action

This compound acts as an inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[3] This inhibition is of significant interest in cancer research, as many cancer cells overexpress FASN to support their rapid proliferation and membrane synthesis.[4][5][6]

Signaling Pathway: Inhibition of Fatty Acid Synthase

FASN_Inhibition AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Catalyzes CellGrowth Tumor Cell Proliferation & Membrane Synthesis Palmitate->CellGrowth Promotes Inhibitor This compound Inhibitor->FASN Inhibits

Inhibition of FASN by this compound.

The proposed mechanism of action involves the fluorinated fatty acid acting as a substrate analog that binds to the active site of FASN. The high electronegativity of the fluorine atom at the α-position is thought to interfere with the enzymatic reactions of the fatty acid synthesis cycle, particularly the condensation steps, thereby blocking the elongation of the fatty acid chain. This leads to a depletion of palmitate and other downstream lipids that are essential for cell membrane formation and signaling, ultimately inducing apoptosis in cancer cells.[5][6]

Conclusion

This compound is a valuable tool for studying lipid metabolism and holds promise as a lead compound in the development of novel anticancer therapeutics. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of related compounds and general chemical principles. Further research is warranted to fully elucidate its physicochemical properties and to optimize its synthesis and biological application.

References

In Vivo Stability and Metabolism of Methyl 2-fluoropalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of Methyl 2-fluoropalmitate. Drawing upon established principles of fatty acid metabolism and the known behavior of analogous fluorinated compounds, this document outlines the expected metabolic pathways, details the necessary experimental protocols for their investigation, and presents potential toxicological considerations. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents incorporating this and similar molecules.

Introduction

This compound is a chemically modified fatty acid ester with potential applications in various therapeutic areas. The introduction of a fluorine atom at the alpha-position to the carboxyl group is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacological activity of a parent molecule. Understanding the in vivo behavior of this compound is therefore critical for its development as a safe and effective therapeutic agent. This guide synthesizes the current understanding of fatty acid metabolism and the effects of fluorination to provide a predictive framework for its in vivo stability and metabolic pathways.

Predicted In Vivo Stability and Metabolic Pathway

Based on the current literature, it is hypothesized that this compound will undergo a two-step metabolic process in vivo. The initial step involves the hydrolysis of the methyl ester, followed by the metabolism of the resulting 2-fluoropalmitic acid.

Step 1: Hydrolysis of the Methyl Ester

Fatty acid esters are readily hydrolyzed in vivo by various esterases present in the gastrointestinal tract, blood, and liver. Therefore, it is anticipated that this compound will be rapidly converted to 2-fluoropalmitic acid and methanol.

Step 2: Metabolism of 2-Fluoropalmitic Acid

The metabolic fate of 2-fluoropalmitic acid is less certain and represents a key area for investigation. The presence of the electron-withdrawing fluorine atom at the α-position is expected to significantly hinder the initial step of β-oxidation, which is catalyzed by acyl-CoA dehydrogenases. This inhibition is a known consequence of α-halogenation in fatty acids. Consequently, 2-fluoropalmitic acid may not be efficiently metabolized through the conventional β-oxidation pathway. This could lead to its accumulation in tissues or its diversion into alternative metabolic routes.

A proposed metabolic pathway is illustrated below:

Metabolic_Pathway M2FP This compound FP 2-Fluoropalmitic Acid M2FP->FP Esterase Hydrolysis MeOH Methanol M2FP->MeOH Esterase Hydrolysis AcylCoA_Synthetase Acyl-CoA Synthetase FP->AcylCoA_Synthetase Activation FP_CoA 2-Fluoropalmitoyl-CoA AcylCoA_Synthetase->FP_CoA Beta_Oxidation β-Oxidation (Inhibited) FP_CoA->Beta_Oxidation Potential Entry Accumulation Tissue Accumulation / Alternative Pathways FP_CoA->Accumulation Alternative Fates Beta_Oxidation->Accumulation Likely Blockage

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

To validate the hypothesized metabolic pathway and assess the in vivo stability of this compound, a series of key experiments are required. Detailed methodologies for these experiments are provided below.

In Vivo Stability and Half-Life Determination

This protocol outlines the procedure to determine the in vivo stability and plasma half-life of this compound.

Experimental Workflow:

Stability_Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis Dosing Administer this compound (e.g., intravenous) to test animals Blood_Sampling Collect blood samples at pre-defined time points Dosing->Blood_Sampling Plasma_Separation Separate plasma from whole blood Blood_Sampling->Plasma_Separation Extraction Extract lipids from plasma Plasma_Separation->Extraction LCMS_Analysis Quantify this compound and 2-Fluoropalmitic Acid by LC-MS Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic analysis to determine half-life LCMS_Analysis->PK_Analysis

Figure 2: Workflow for in vivo stability and half-life determination.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) injection to ensure complete bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 90:10 acetonitrile:water).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific and sensitive method for the quantification of both this compound and 2-fluoropalmitic acid.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate the elimination half-life (t½) and other parameters such as clearance (CL) and volume of distribution (Vd).[1][2][3]

Metabolite Identification

This protocol describes the methods for identifying the metabolites of this compound in vivo.

Methodology:

  • Sample Collection: Collect plasma, urine, and feces from the dosed animals over a 24-hour period.

  • Sample Preparation:

    • Plasma: Perform lipid extraction as described in section 3.1.5.

    • Urine: Centrifuge to remove particulates and use the supernatant directly or after solid-phase extraction.

    • Feces: Homogenize with a suitable solvent (e.g., methanol), followed by extraction.

  • GC-MS Analysis of Fatty Acids:

    • To identify and quantify fatty acid metabolites, derivatize the extracted lipids to their pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).[4][5][6]

    • Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS).[4][7][8]

    • The use of deuterated internal standards for key fatty acids will improve quantification accuracy.[5]

  • LC-MS/MS Analysis:

    • Use high-resolution LC-MS/MS to screen for a broader range of potential metabolites, including conjugated forms.

  • Data Analysis:

    • Compare the mass spectra of the detected metabolites with those of reference standards (if available) and with fragmentation patterns predicted from the parent compound.

    • This will help in the structural elucidation of the metabolites.

In Vitro Enzyme Assays

To confirm the enzymatic hydrolysis of the methyl ester and to investigate the potential inhibition of β-oxidation, in vitro enzyme assays can be performed.

Methodology:

  • Esterase Activity Assay:

    • Incubate this compound with liver microsomes or purified esterases (e.g., carboxylesterases).

    • Monitor the formation of 2-fluoropalmitic acid over time using LC-MS/MS.

  • Acyl-CoA Dehydrogenase Activity Assay:

    • Synthesize 2-fluoropalmitoyl-CoA.

    • Use a commercially available acyl-CoA dehydrogenase activity assay kit.

    • Compare the rate of the reaction with 2-fluoropalmitoyl-CoA as a substrate to that with palmitoyl-CoA. A significantly lower rate with the fluorinated analog would confirm the inhibition of this key β-oxidation enzyme.

Quantitative Data Summary

As there is no publicly available quantitative data specifically for this compound, the following tables are presented as templates for organizing the data that would be generated from the experimental protocols described above.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterUnitValue (Mean ± SD)
Half-life (t½)min
Clearance (CL)mL/min/kg
Volume of Distribution (Vd)L/kg
Area Under the Curve (AUC)ng*min/mL

Table 2: In Vitro Hydrolysis of this compound (Template)

Enzyme SourceSubstrate Concentration (µM)Rate of 2-Fluoropalmitic Acid Formation (nmol/min/mg protein)
Rat Liver Microsomes10
Purified Carboxylesterase10

Table 3: Effect of 2-Fluoropalmitoyl-CoA on Acyl-CoA Dehydrogenase Activity (Template)

SubstrateSubstrate Concentration (µM)Enzyme Activity (% of Control)
Palmitoyl-CoA (Control)20100
2-Fluoropalmitoyl-CoA20

Potential Toxicological Considerations

The introduction of fluorine into fatty acids can lead to toxic effects. The potential toxicity of this compound and its primary metabolite, 2-fluoropalmitic acid, should be carefully evaluated.

  • Inhibition of β-oxidation: As hypothesized, the blockage of β-oxidation could lead to the accumulation of 2-fluoropalmitic acid, which may have cytotoxic effects.

  • Fluoride (B91410) Ion Release: While less likely with a C-F bond at the α-position, any metabolic process that could lead to defluorination would release fluoride ions, which have known toxicities.

  • General Toxicity of Perfluorinated Fatty Acids: Studies on other perfluorinated fatty acids have shown various toxic effects, including hepatotoxicity and effects on lipid metabolism.[9][10] The toxicity of fluorotelomer acids has been shown to increase with the length of the fluorocarbon chain.[11]

Conclusion

The in vivo stability and metabolism of this compound are critical determinants of its potential as a therapeutic agent. Based on current knowledge, it is predicted that the compound will be rapidly hydrolyzed to 2-fluoropalmitic acid, which is likely to be a poor substrate for β-oxidation. This guide provides a comprehensive framework of experimental protocols to rigorously test this hypothesis and to characterize the pharmacokinetic and metabolic profile of this compound. The data generated from these studies will be essential for advancing the development of this and other novel fluorinated fatty acid-based therapeutics.

References

Potential Off-Target Effects of Methyl 2-fluoropalmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is the methyl ester of 2-fluoropalmitic acid (2-FPA), a synthetic fatty acid analogue. Within biological systems, it is anticipated that the ester is hydrolyzed to its active form, 2-FPA. This document provides a comprehensive overview of the known and potential off-target effects of this compound, drawing from available preclinical research. The primary mechanism of action for 2-FPA is the inhibition of long-chain acyl-CoA synthetase (ACSL), an enzyme crucial for the activation of fatty acids for various metabolic processes.[1] By interfering with this key step, 2-FPA and by extension, this compound, can modulate downstream lipid metabolism and cellular signaling pathways. This guide summarizes the current understanding of its on-target and off-target effects, presents quantitative data, details relevant experimental protocols, and provides visual representations of the implicated cellular pathways.

On-Target and Potential Off-Target Effects

The primary intended effect of 2-fluoropalmitic acid is the disruption of fatty acid metabolism through the inhibition of acyl-CoA synthetase. However, due to the central role of fatty acids and their derivatives in cellular function, a range of other effects have been observed.

Primary (On-Target) Effect: Inhibition of Acyl-CoA Synthetase

2-fluoropalmitic acid acts as an inhibitor of long-chain acyl-CoA synthetase, with a reported IC50 value of 0.2 mM.[1] This inhibition leads to a reduction in the cellular pool of palmitoyl-CoA, a key metabolite for various cellular processes.

Secondary and Off-Target Effects

The inhibition of ACSL and the reduction in palmitoyl-CoA levels can lead to several downstream consequences that may be considered off-target effects:

  • Inhibition of Protein Palmitoylation: Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue. This process is crucial for protein trafficking, stability, and function. 2-FPA has been shown to reduce the palmitoylation of the myelin proteolipid protein (PLP) by decreasing the cellular uptake of palmitate and consequently reducing the levels of labeled palmitoyl-CoA.[2] It is plausible that 2-FPA could broadly affect the palmitoylation of numerous other proteins. A related compound, 2-bromopalmitate, is known to target DHHC palmitoyl (B13399708) acyl transferases (PATs), the enzymes that catalyze protein S-palmitoylation.[3]

  • Alteration of Signaling Pathways:

    • ERK Signaling: In studies on glioblastoma stem cells, 2-FPA was found to suppress the expression of phosphorylated ERK (phospho-ERK).[4] The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.

    • Stem Cell Factor Expression: The same study demonstrated that 2-FPA suppressed the expression of the stem cell markers CD133 and SOX-2 in glioma stem cells.[4]

  • Modulation of Enzyme Activity and Gene Expression:

    • MMP-2 Activity: 2-FPA was shown to reduce the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and associated with cancer cell invasion.[4]

    • MGMT Promoter Methylation: An increase in the methylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter was observed in glioma cells treated with 2-FPA.[4] This is significant as MGMT promoter methylation is a biomarker for predicting the response to alkylating chemotherapy agents like temozolomide.

  • Inhibition of Sphingosine (B13886) Biosynthesis: 2-fluoropalmitic acid has been identified as an inhibitor of sphingosine biosynthesis.[1] Sphingolipids are essential components of cell membranes and are involved in signal transduction.

Quantitative Data Summary

CompoundTarget/EffectCell Line/SystemIC50 / ConcentrationReference
2-fluoro Palmitic AcidLong-chain acyl-CoA synthetaseNot specified0.2 mM[1]
2-fluoro Palmitic AcidInhibition of [3H]palmitate labeling of palmitoyl-CoA, glycerolipids, and PLPRat brain slices≥ 10 µM[2]
2-fluoro Palmitic AcidSuppression of viability and stem-like phenotypeGlioma stem cellsNot specified[4]
2-fluoro Palmitic AcidSuppression of phosphor-ERK, CD133, and SOX-2 expressionGlioma stem cellsNot specified[4]

Experimental Protocols

Viability, Proliferation, Sphere Formation, and Invasion Assays (as described for Glioblastoma studies)[4]
  • Cell Lines: Glioma stem cell (GSC) lines and glioma cell lines.

  • Viability Assay: GSCs were seeded in 96-well plates and treated with various concentrations of 2-FPA. Cell viability was assessed using a colorimetric assay (e.g., MTS or WST-1 assay) that measures the metabolic activity of the cells.

  • Proliferation Assay: Glioma cell proliferation was measured using a BrdU incorporation assay or by direct cell counting over a period of time after treatment with 2-FPA.

  • Sphere Formation Assay: To assess the self-renewal capacity of GSCs, single cells were plated in non-adherent plates in stem cell medium containing 2-FPA. The number and size of neurospheres formed were quantified after a defined incubation period.

  • Invasion Assay: The invasive potential of glioma cells was evaluated using a Matrigel invasion chamber (e.g., Transwell assay). Cells were seeded in the upper chamber with serum-free medium containing 2-FPA, and the lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.

Western Blot Analysis[4]
  • Objective: To determine the expression levels of specific proteins (e.g., phospho-ERK, CD133, SOX-2).

  • Protocol:

    • Cell Lysis: GSCs were treated with 2-FPA for a specified time, then washed and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (phospho-ERK, CD133, SOX-2) and a loading control (e.g., β-actin or GAPDH).

    • Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography[4]
  • Objective: To assess the enzymatic activity of MMP-2.

  • Protocol:

    • Sample Preparation: Conditioned media from 2-FPA-treated glioma cells were collected.

    • Zymogram Gel Electrophoresis: Samples were run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

    • Enzyme Renaturation and Development: After electrophoresis, the gel was washed to remove SDS and incubated in a developing buffer to allow for enzymatic activity.

    • Visualization: The gel was stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 appear as clear bands against a blue background.

Visualizations

Methyl_2_fluoropalmitate_MoA cluster_cell Cell This compound This compound 2-FPA 2-fluoropalmitic acid (2-FPA) This compound->2-FPA Hydrolysis ACSL Acyl-CoA Synthetase (ACSL) 2-FPA->ACSL Inhibition Palmitoyl-CoA Palmitoyl-CoA ACSL->Palmitoyl-CoA Activation of Palmitate Protein Palmitoylation Protein Palmitoylation Palmitoyl-CoA->Protein Palmitoylation Sphingosine Biosynthesis Sphingosine Biosynthesis Palmitoyl-CoA->Sphingosine Biosynthesis Other Metabolic Pathways Other Metabolic Pathways Palmitoyl-CoA->Other Metabolic Pathways

Caption: Proposed mechanism of action for this compound.

Off_Target_Signaling cluster_effects Potential Off-Target Effects Methyl_2_FPA This compound (hydrolyzed to 2-FPA) ACSL_inhibition Acyl-CoA Synthetase Inhibition Methyl_2_FPA->ACSL_inhibition ERK_Signaling p-ERK Expression Methyl_2_FPA->ERK_Signaling Suppression Stem_Cell_Factors CD133 & SOX-2 Expression Methyl_2_FPA->Stem_Cell_Factors Suppression MMP2_Activity MMP-2 Activity Methyl_2_FPA->MMP2_Activity Reduction MGMT_Methylation MGMT Promoter Methylation Methyl_2_FPA->MGMT_Methylation Increase Reduced_Palmitoyl_CoA Reduced Palmitoyl-CoA ACSL_inhibition->Reduced_Palmitoyl_CoA Protein_Palmitoylation_Inhibition Inhibition of Protein Palmitoylation Reduced_Palmitoyl_CoA->Protein_Palmitoylation_Inhibition

Caption: Overview of potential off-target signaling effects.

Experimental_Workflow_Western_Blot cluster_workflow Western Blot Experimental Workflow Start Cell Treatment with 2-FPA Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Data Analysis Detection->End

Caption: Generalized workflow for Western Blot analysis.

Conclusion

This compound, through its active form 2-fluoropalmitic acid, demonstrates a clear on-target effect of inhibiting long-chain acyl-CoA synthetase. This primary action, however, precipitates a cascade of potential off-target effects due to the integral role of fatty acid metabolism in cellular signaling and function. The observed modulation of protein palmitoylation, ERK signaling, stem cell marker expression, and other cellular processes highlights the compound's pleiotropic nature. Researchers and drug development professionals should consider these widespread effects when designing experiments and interpreting data related to this compound. Further investigation is warranted to fully elucidate the complete cellular target profile and to distinguish between direct off-target interactions and downstream consequences of its primary mechanism of action.

References

An In-depth Technical Guide to Fluorinated Fatty Acid Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated fatty acid chemical probes are powerful tools in chemical biology and drug discovery, enabling the investigation of lipid metabolism, enzyme activity, and protein-protein interactions in complex biological systems. The strategic incorporation of fluorine atoms into fatty acid scaffolds imparts unique chemical and physical properties, such as altered hydrophobicity and metabolic stability, which can be leveraged for various applications. These probes have become indispensable for activity-based protein profiling (ABPP), cellular imaging, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, application, and data analysis associated with fluorinated fatty acid chemical probes.

Core Concepts and Applications

Fluorinated fatty acids are designed to mimic their endogenous counterparts, allowing them to participate in cellular metabolic and signaling pathways.[1] The introduction of fluorine can, however, alter their biological activity, for instance, by blocking metabolism at specific sites or by serving as a reporter for imaging studies. Key applications include:

  • Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes to covalently label the active sites of specific enzyme families directly in native biological systems.[2] Fluorinated fatty acid probes equipped with electrophilic "warheads" like sulfonyl fluorides can target and covalently modify nucleophilic residues (e.g., serine, tyrosine) in the active sites of lipid-metabolizing enzymes.[3][4] This allows for the profiling of enzyme activity and the screening of inhibitors.[5]

  • Cellular Imaging: Fatty acids tagged with fluorophores, such as BODIPY, enable the visualization of their uptake, trafficking, and localization within cells.[6] These probes are instrumental in studying lipid droplet dynamics, fatty acid transport, and the interplay between different organelles in lipid metabolism.[7]

  • Positron Emission Tomography (PET) Imaging: Radiolabeling fatty acids with fluorine-18 (B77423) (¹⁸F) allows for non-invasive, quantitative imaging of fatty acid metabolism in vivo.[8] Thia-substituted ¹⁸F-labeled fatty acids are designed to be trapped within mitochondria after initial steps of β-oxidation, providing a measure of fatty acid oxidation rates in tissues like the heart and tumors.[9]

  • Studying Protein-Lipid Interactions: Fluorinated fatty acids can be used to investigate the binding affinities and specificities of fatty acid binding proteins (FABPs) and other lipid-binding proteins.[9][10] The unique properties of fluorinated analogs can help to elucidate the structural requirements for these interactions.

Data Presentation: Quantitative Analysis of Probe-Protein Interactions

The following tables summarize key quantitative data for the interaction of fluorinated fatty acid probes and related compounds with their protein targets.

Probe/CompoundProtein TargetMethodKd (µM)Reference
PerfluorobutanoatePPAR-δEquilibrium Dialysis0.044 ± 0.013[10]
Perfluorohexane sulfonatePPAR-δEquilibrium Dialysis0.035 ± 0.0020[10]
PerfluorohexanoatePPAR-αEquilibrium Dialysis0.097 ± 0.070[10]
Perfluorooctanoic acid (PFOA)FABP4Fluorescence CompetitionLow micromolar range[11]
Perfluorodecanoic acid (PFDA)FABP4Fluorescence CompetitionLow micromolar range[11]
Perfluorohexadecanoic acid (PFHxDA)FABP4Fluorescence CompetitionLow micromolar range[11]
Perfluorohexanoic acid (PFHxA)FABP4Fluorescence CompetitionTens to hundreds of µM[11]
Laurylsulfonyl fluoride (B91410) (C12)Anandamide AmidaseEnzyme Inhibition Assay~10[12]
Myristylsulfonyl fluoride (C14)Anandamide AmidaseEnzyme Inhibition Assay~3[12]
Palmitylsulfonyl fluoride (C16)Anandamide AmidaseEnzyme Inhibition Assay~0.5[12]
Stearylsulfonyl fluoride (C18)Anandamide AmidaseEnzyme Inhibition Assay~1[12]
Arachidylsulfonyl fluoride (C20)Anandamide AmidaseEnzyme Inhibition Assay~3[12]

Table 1: Dissociation (Kd) and Inhibition (IC50) Constants of Fluorinated Probes.

ProbeTissue/Cell LineFractional Uptake Rate (Ki) (mL/g/min)ConditionReference
[¹⁸F]FTHAHuman Myocardium0.11 ± 0.04Fasting[8]
[¹⁸F]FTHAHuman Myocardium0.12 ± 0.03Insulin Clamp[8]
[¹⁸F]FTHAHuman Femoral Muscle0.0071 ± 0.0014Fasting[8]
[¹⁸F]FTHAHuman Femoral Muscle0.0127 ± 0.0036Insulin Clamp[8]

Table 2: In Vivo Uptake Rates of ¹⁸F-labeled Fatty Acid Probes.

Experimental Protocols

Protocol 1: Synthesis of an Alkynyl-Functionalized Fatty Acid Sulfonyl Fluoride Probe

This protocol is a generalized procedure based on the synthesis of similar probes.[5]

Materials:

  • ω-alkynyl fatty acid

  • Oxalyl chloride

  • Ammonium (B1175870) hydroxide

  • Sodium nitrite (B80452)

  • Sulfur dioxide

  • Copper(II) chloride

  • Potassium fluoride

  • Dichloromethane (DCM)

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: Dissolve the ω-alkynyl fatty acid in DCM and add oxalyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the fatty acyl chloride.

  • Sulfonamide Synthesis: Dissolve the fatty acyl chloride in THF and add it dropwise to a cooled solution of ammonium hydroxide. Stir for 1 hour. Extract the product with diethyl ether, dry over sodium sulfate (B86663), and concentrate.

  • Diazotization: Dissolve the sulfonamide in an aqueous acid solution and cool to 0°C. Add a solution of sodium nitrite dropwise and stir for 30 minutes.

  • Sulfonyl Chloride Formation: Bubble sulfur dioxide gas through a solution of copper(II) chloride in acetic acid. Add the diazonium salt solution from the previous step and stir for 1 hour. Extract the sulfonyl chloride with DCM.

  • Fluorination: Dissolve the sulfonyl chloride in acetonitrile (B52724) and add a spray-dried potassium fluoride. Heat the mixture under reflux for 4 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by flash chromatography to yield the alkynyl-functionalized fatty acid sulfonyl fluoride.

Protocol 2: Activity-Based Protein Profiling (ABPP) and In-Gel Fluorescence Analysis

This protocol describes the labeling of cellular proteomes with an alkynyl-fatty acid probe followed by fluorescent detection.[13]

Materials:

  • Alkynyl-fatty acid probe (e.g., from Protocol 1)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., 1% SDS in PBS)

  • Protease inhibitor cocktail

  • Azido-rhodamine

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the alkynyl-fatty acid probe (e.g., 10-50 µM). Incubate for 4-16 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in cold lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate in a microfuge tube, add the following click chemistry reagents in order:

      • 1 µL of 5 mM azido-rhodamine (in DMSO)

      • 1 µL of 50 mM TCEP (freshly prepared in water)

      • 2.5 µL of 2 mM TBTA (in DMSO/t-butanol)

      • 1 µL of 50 mM CuSO₄ (freshly prepared in water)

    • Vortex the mixture and incubate at room temperature for 1 hour.

  • SDS-PAGE and Fluorescence Scanning:

    • Add 4x SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.

Protocol 3: Cellular Imaging of Lipid Droplets with BODIPY-Labeled Fatty Acids

This protocol outlines the staining of lipid droplets in cultured cells using a fluorescent fatty acid analog.[6]

Materials:

  • BODIPY FL C₁₂ or C₁₆ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic/Hexadecanoic Acid)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixing)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Probe Incubation: Prepare a working solution of the BODIPY-labeled fatty acid in cell culture medium (e.g., 1-5 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei. Wash with PBS.

  • Imaging: Mount the coverslips on microscope slides. Image the cells using a fluorescence microscope with appropriate filter sets for the BODIPY dye (e.g., excitation/emission ~505/515 nm) and DAPI (if used).

Mandatory Visualizations

Signaling Pathway: Eicosanoid Biosynthesis

The eicosanoid signaling pathway is a critical inflammatory pathway that is often studied using fatty acid analogs. Non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors target enzymes in this pathway.[1][14]

Eicosanoid_Biosynthesis phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid cox Cyclooxygenase (COX-1/2) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox pla2->arachidonic_acid pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane leukotrienes Leukotrienes lox->leukotrienes nsaids NSAIDs, COX-2 Inhibitors nsaids->cox

Caption: Overview of the Eicosanoid Biosynthesis Pathway.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

This workflow illustrates the key steps in an ABPP experiment designed to identify the protein targets of a fluorinated fatty acid probe.[15][16]

ABPP_Workflow cluster_analysis Analysis start Start: Live Cells or Lysate labeling Metabolic Labeling with Alkynyl-Fluorinated FA Probe start->labeling lysis Cell Lysis and Proteome Extraction labeling->lysis click Click Chemistry with Azido-Rhodamine or Azido-Biotin lysis->click sds_page SDS-PAGE click->sds_page Rhodamine enrichment Streptavidin Enrichment (Biotin) click->enrichment Biotin in_gel In-Gel Fluorescence Scanning sds_page->in_gel ms LC-MS/MS Analysis enrichment->ms identification Protein Identification ms->identification

Caption: Experimental Workflow for Activity-Based Protein Profiling.

Logical Relationship: Probe Design for Different Applications

This diagram illustrates the design logic for fluorinated fatty acid probes based on their intended application.

Probe_Design cluster_mods Functional Modifications cluster_apps Applications core Fatty Acid Scaffold fluorine Fluorine Atom(s) (¹⁸F or ¹⁹F) core->fluorine warhead Reactive Warhead (e.g., Sulfonyl Fluoride) core->warhead reporter Reporter Tag (e.g., Alkyne, Fluorophore) core->reporter pet PET Imaging fluorine->pet ¹⁸F abpp Activity-Based Protein Profiling warhead->abpp reporter->abpp Alkyne imaging Cellular Imaging & Pull-down reporter->imaging Fluorophore or Alkyne

Caption: Design Logic of Fluorinated Fatty Acid Probes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Methyl 2-fluoropalmitate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, published in vivo studies detailing the administration of Methyl 2-fluoropalmitate in mouse models are limited in the public domain. The following application notes and protocols are synthesized from research on the closely related compound 2-fluoropalmitic acid (2-FPA), other fatty acid analogs such as 2-bromopalmitate (2-BP), and established methodologies for the in vivo administration of lipids in mice. Researchers should consider these as guiding frameworks and perform dose-response studies to determine the optimal concentration and administration route for their specific experimental goals.

Introduction to this compound

This compound is a fluorinated derivative of the saturated fatty acid, palmitic acid. The introduction of a fluorine atom at the alpha-position alters its metabolic processing and biological activity. While its methyl ester form enhances cell permeability, it is presumed to be hydrolyzed intracellularly to 2-fluoropalmitic acid (2-FPA). 2-FPA acts as an inhibitor of protein acylation, specifically S-palmitoylation, a reversible post-translational modification crucial for regulating protein trafficking, localization, and function.[1] By competing with natural palmitate, 2-FPA can disrupt the function of proteins that rely on this modification. This has potential therapeutic implications, for instance, in oncology, where 2-FPA has been identified as a candidate anti-glioma agent that can suppress the viability of glioma stem cells.[2]

Data Presentation: Administration of Palmitoylation Inhibitors and Fatty Acid Analogs in Mice

The following tables summarize quantitative data from studies administering the related palmitoylation inhibitor 2-bromopalmitate (2-BP) and general protocols for fatty acid administration in mice, which can serve as a starting point for designing in vivo studies with this compound.

Table 1: In Vivo Administration of 2-Bromopalmitate (2-BP) in Mice

ParameterDetailsReference
Compound 2-Bromopalmitate (2-BP)[3]
Animal Model 8-week-old male mice[3]
Dosage 50 mg/kg and 100 mg/kg[3]
Administration Route Intraperitoneal injection[3]
Observed Effects - Promoted inflammation in the spleen and kidneys. - Induced changes in gut microbiota. - Caused testicular dysfunction and reduced sperm viability at 100 mg/kg.[3]

Table 2: General Protocols for Administration of Fatty Acids and Analogs to Mice

Administration RouteVehicle/FormulationTypical Dosage/ConcentrationNotesReferences
Oral Gavage Phosphate-buffered saline (PBS) with 0.3% xanthan gum100 mg of fatty acid/0.5 mL per mouseUsed for acute or chronic daily dosing.[4][5]
Intraperitoneal (IP) Injection Vehicle (e.g., PBS, DMSO)0.3, 3, or 30 µmol per mouseSuitable for delivering precise doses and studying acute effects.[6]
Drinking Water 200 mmol/L sodium acetate (B1210297) in deionized waterAd libitum accessA non-invasive method for chronic administration.[7]
Dietary Admixture Incorporated into standard or high-fat chowVaries (e.g., 10% to 60% kcal from fat)For long-term studies mimicking dietary intake. High-fat diets should be replaced twice weekly to prevent spoilage.[8][9]

Experimental Protocols

Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration.

Materials:

  • This compound

  • Sterile vehicle (e.g., phosphate-buffered saline (PBS), corn oil, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)

  • Sterile syringes and needles (appropriate gauge for the administration route)

  • Vortex mixer and/or sonicator

Protocol:

  • Vehicle Selection: The choice of vehicle will depend on the administration route and the solubility of this compound. For intraperitoneal (IP) or oral gavage, a suspension in PBS with a suspending agent like carboxymethylcellulose or a solution with a small percentage of DMSO may be appropriate. For dietary administration, the compound can be mixed with the powdered diet before pelleting.

  • Preparation of Dosing Solution:

    • Aseptically weigh the required amount of this compound.

    • In a sterile tube, add the vehicle to the compound.

    • Vortex or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh on the day of administration.

  • Administration to Mice:

    • Oral Gavage: Administer the prepared solution directly into the stomach of the mouse using a gavage needle.

    • Intraperitoneal Injection: Inject the solution into the peritoneal cavity of the mouse.

    • Dietary Administration: Provide the specially formulated diet to the mice ad libitum.

Assessment of Protein Palmitoylation

Objective: To determine the effect of this compound on global protein S-palmitoylation in mouse tissues.

Materials:

  • Mouse tissues (e.g., liver, brain)

  • Lysis buffer

  • Acyl-biotin exchange (ABE) chemistry reagents or similar click-chemistry-based methods

  • Western blot or mass spectrometry equipment

Protocol (Conceptual Overview):

  • Tissue Homogenization: Harvest tissues from treated and control mice and homogenize in a suitable lysis buffer.

  • Acyl-Biotin Exchange (ABE):

    • Block free thiol groups on cysteine residues.

    • Specifically cleave the thioester linkage of palmitoylated cysteines using hydroxylamine.

    • Label the newly exposed thiol groups with a biotinylated reagent.

  • Analysis:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize and quantify biotin-labeled (i.e., previously palmitoylated) proteins.

    • Mass Spectrometry: Enrich biotin-labeled proteins using streptavidin beads and identify the specific palmitoylated proteins and sites by mass spectrometry.

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of Protein S-Palmitoylation

G cluster_cell Cellular Environment M2FP This compound FPA 2-Fluoropalmitic Acid M2FP->FPA Hydrolysis PAT Protein Acyltransferases (PATs) FPA->PAT Inhibits Palmitate Palmitic Acid Palmitate->PAT Protein Substrate Protein PalmitoylatedProtein S-Palmitoylated Protein Protein->PalmitoylatedProtein S-Palmitoylation Function Protein Trafficking, Localization, Function PalmitoylatedProtein->Function

Caption: Mechanism of action for this compound.

Experimental Workflow: In Vivo Study in Mouse Models

G cluster_study In Vivo Experimental Workflow AnimalModel Select Mouse Model (e.g., C57BL/6J) Grouping Divide into Control and Treatment Groups AnimalModel->Grouping DosingPrep Prepare this compound Dosing Solution Grouping->DosingPrep Administration Administer Compound (e.g., IP, Oral Gavage) DosingPrep->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Endpoint Endpoint Determination (e.g., Time-course, Tumor Size) Monitoring->Endpoint Collection Collect Tissues and Blood Samples Endpoint->Collection Analysis Biochemical and Functional Analysis Collection->Analysis

Caption: A typical workflow for an in vivo mouse study.

Logical Relationship: Pharmacokinetic Analysis

G cluster_pk Pharmacokinetic Analysis cluster_sampling Sampling cluster_analysis Analysis cluster_parameters Parameters Dosing Single Dose Administration (IV or Oral) Blood Blood Sampling (Time Points) Dosing->Blood Tissues Tissue Collection (Endpoint) Dosing->Tissues Quantification LC-MS/MS Quantification of Compound Blood->Quantification Tissues->Quantification Modeling Pharmacokinetic Modeling Quantification->Modeling ADME Absorption Distribution Metabolism Excretion Modeling->ADME

Caption: Logical flow of a pharmacokinetic study in mice.

References

Application Notes and Protocols for the Mass Spectrometry-Based Detection of Methyl 2-fluoropalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is a synthetic, fluorinated fatty acid methyl ester of significant interest in metabolic research and drug development. The introduction of a fluorine atom at the α-carbon position can profoundly alter its biochemical properties, making it a valuable tool for studying lipid metabolism and as a potential therapeutic agent. Accurate and sensitive detection of this compound is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the high selectivity and sensitivity required for the qualitative and quantitative analysis of this compound in complex biological matrices.

These application notes provide detailed protocols for the detection and quantification of this compound using both GC-MS and LC-MS/MS techniques. The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with expected fragmentation patterns to aid in compound identification.

Predicted Mass and Fragmentation of this compound

The introduction of a fluorine atom near the carbonyl group is expected to influence the fragmentation pattern of this compound compared to its non-fluorinated analog, methyl palmitate.

Molecular Weight:

  • Methyl Palmitate (C17H34O2): 270.45 g/mol

  • This compound (C17H33FO2): 288.44 g/mol

Predicted Fragmentation Pattern (Electron Ionization - GC-MS):

In electron ionization (EI) mass spectrometry, fatty acid methyl esters (FAMEs) exhibit characteristic fragmentation patterns.[1][2] For this compound, the following key fragments are predicted:

  • Molecular Ion (M+•): A peak at m/z 288, representing the intact molecule with one electron removed. The intensity may be low.

  • Loss of Methoxy Group (-•OCH3): A fragment at m/z 257, resulting from the cleavage of the C-O bond of the ester.

  • McLafferty Rearrangement: While common for FAMEs, the fluorine at the alpha position may alter the favorability of this rearrangement. If it occurs, it would lead to a characteristic ion. For standard FAMEs, this produces a prominent ion at m/z 74. The presence of fluorine will shift this to m/z 92.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[2]

  • Alkyl Chain Fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH2 groups) is expected from the fragmentation of the palmitate chain.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like FAMEs.[3] Derivatization of the parent fatty acid (2-fluoropalmitic acid) to its methyl ester is a prerequisite for GC analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Esterification)

  • Objective: To convert 2-fluoropalmitic acid to its more volatile methyl ester, this compound.

  • Materials:

    • Sample containing 2-fluoropalmitic acid (e.g., lipid extract from plasma or cells).

    • Methanolic HCl (e.g., 3N) or BF3-Methanol (14%).

    • Hexane (B92381) or Heptane.

    • Anhydrous Sodium Sulfate.

    • Internal Standard (e.g., Methyl Heptadecanoate).

  • Procedure:

    • To a dried lipid extract, add a known amount of internal standard.

    • Add 2 mL of methanolic HCl.

    • Incubate the sample at 80°C for 60 minutes in a sealed vial.[3]

    • Allow the sample to cool to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.[3]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 minutes at 240°C.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Scan Range: m/z 40-550.

    • Solvent Delay: 3.5 minutes.[3]

Data Presentation: GC-MS

Table 1: Predicted Key m/z Values for this compound in GC-MS (EI)

Ion DescriptionPredicted m/z
Molecular Ion [M]+•288
[M - •OCH3]+257
McLafferty Rearrangement Ion92
Alkyl FragmentsSeries of ions separated by 14 Da

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of molecules, including those that are not amenable to GC.[4][5] It is particularly well-suited for analyzing complex biological samples.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

  • Objective: To extract this compound from a biological matrix.

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate).

    • Internal Standard (e.g., 13C-labeled Methyl Palmitate).

    • Acetonitrile (B52724).

    • Water.

    • Formic Acid.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.[5]

    • Gradient:

      • Start at 70% B.

      • Linearly increase to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to 70% B and re-equilibrate for 3 minutes.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.[6]

    • Source Temperature: 150°C.[7]

    • Desolvation Temperature: 500°C.[7]

    • Desolvation Gas Flow: 800 L/h.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion [M+H]+Product IonCollision Energy (eV)
This compound289.3Predicted - e.g., loss of methanol (B129727) (257.3)To be optimized
This compound289.3Predicted - characteristic alkyl fragmentTo be optimized
Internal Standard (e.g., 13C-Methyl Palmitate)272.3To be determined based on standardTo be optimized

Note: The optimal product ions and collision energies need to be determined empirically by infusing a standard solution of this compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample add_is Add Internal Standard start->add_is esterify Esterification (Methanolic HCl, 80°C) add_is->esterify extract Liquid-Liquid Extraction (Hexane) esterify->extract dry Dry Extract extract->dry end_prep Sample ready for GC-MS dry->end_prep inject Inject into GC end_prep->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Quadrupole) ionize->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify result Final Concentration quantify->result

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard & Acetonitrile start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_prep Sample ready for LC-MS reconstitute->end_prep inject Inject into LC end_prep->inject separate Reverse-Phase Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify result Final Concentration quantify->result

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While GC-MS offers excellent chromatographic resolution for FAMEs, LC-MS/MS provides higher sensitivity and is often more suitable for complex biological matrices with minimal sample cleanup. The predicted fragmentation patterns and MRM transitions serve as a starting point for method development, which should be finalized using a pure analytical standard.

References

Application Notes and Protocols for Live-Cell Imaging of Protein Palmitoylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function. Dysregulation of this process is implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases. The ability to visualize and quantify protein palmitoylation in living cells is therefore a powerful tool for both basic research and drug discovery.

While the direct fluorescent tagging of 2-fluoropalmitate for live-cell imaging is not a widely documented or utilized technique, the field has evolved to embrace more robust and versatile methods for visualizing protein palmitoylation. 2-Fluoropalmitate has been noted to act as an inhibitor of palmitate uptake and fatty acylation, making it less suitable as a direct metabolic probe.[1] This document focuses on the prevalent and effective alternative: the use of fluorescent palmitic acid analogs and bioorthogonal "clickable" fatty acid reporters for metabolic labeling and subsequent visualization of palmitoylated proteins in live cells.

These methods allow for the dynamic tracking of protein palmitoylation, providing insights into the enzymes that regulate this process—palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs)—and the impact of pharmacological interventions.

Principle of the Method

The most common approach for live-cell imaging of protein palmitoylation involves a two-step process:

  • Metabolic Labeling: Cells are incubated with a palmitic acid analog that has been chemically modified to include a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group. These analogs are readily taken up by cells and incorporated into proteins by the endogenous palmitoylation machinery.[2][3]

  • Fluorescent Tagging (Click Chemistry): After a desired labeling period, the cells are fixed and permeabilized. A fluorescent reporter molecule containing a complementary bioorthogonal group (e.g., an azide- or alkyne-tagged fluorophore) is then covalently attached to the metabolically incorporated fatty acid analog via a highly specific and efficient "click" reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition - CuAAC).[3][4]

Alternatively, direct imaging can be achieved by using fatty acid analogs conjugated to a fluorophore like BODIPY.[5] These probes can be directly visualized after cellular uptake and incorporation.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for live-cell imaging of protein palmitoylation using fluorescent fatty acid analogs. These values should be optimized for specific cell types and experimental goals.

Table 1: Typical Concentrations and Incubation Times for Palmitate Analogs

Probe TypeExample ProbeTypical ConcentrationTypical Incubation TimeCell Type ExamplesReference(s)
Clickable Analog ω-alkynyl palmitic acid (Alk-C16)10 - 100 µM2 - 16 hoursHEK293T, Neurons[3][6][7]
Clickable Analog 17-octadecynoic acid (17-ODYA)25 - 50 µM4 - 8 hoursVarious mammalian cell lines[2]
Fluorescent Analog BODIPY FL C161 - 7 µM2 - 5 hoursMelanoma cells (Mel501)[5]

Table 2: Key Reagents for Click Chemistry Reaction

ReagentTypical ConcentrationPurpose
Fluorescent Azide/Alkyne 1 - 10 µMFluorophore for detection
Copper (II) Sulfate (CuSO₄) 50 - 100 µMCopper source for the catalyst
Tris(2-carboxyethyl)phosphine (TCEP) 1 mMReducing agent to maintain Cu(I) state
Tris-hydroxypropyltriazolylmethylamine (THPTA) 100 µMLigand to stabilize Cu(I) and improve efficiency

Experimental Protocols

Protocol 1: Metabolic Labeling of Palmitoylated Proteins with an Alkynyl Palmitate Analog

This protocol describes the metabolic labeling of cellular proteins using an alkynyl-palmitate analog, followed by fluorescent tagging via click chemistry for visualization by fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass coverslips

  • Complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • ω-alkynyl palmitic acid (or similar clickable analog)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or saponin (B1150181) for permeabilization

  • Click chemistry reagents (e.g., fluorescent azide, CuSO₄, TCEP, THPTA)

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.

  • Probe Preparation: Prepare a stock solution of the alkynyl-palmitate analog in DMSO. On the day of the experiment, prepare the labeling medium by diluting the stock solution in a complete culture medium containing fatty acid-free BSA. The final concentration of the probe should be optimized but is typically in the range of 10-100 µM.[3][6]

  • Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 2-16 hours at 37°C in a CO₂ incubator.[3] The optimal incubation time depends on the turnover rate of palmitoylation for the protein of interest.

  • Cell Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, CuSO₄, TCEP, and a copper-chelating ligand like THPTA in a buffer.

  • Staining: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Imaging with BODIPY FL C16

This protocol describes the direct visualization of fatty acid uptake and incorporation using a fluorescent palmitic acid analog.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes

  • Complete cell culture medium

  • BODIPY FL C16

  • DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Hoechst 33342 or another live-cell nuclear stain (optional)

Procedure:

  • Cell Seeding: Seed cells in glass-bottom imaging dishes to 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of BODIPY FL C16 in DMSO. Dilute the stock solution in a live-cell imaging medium to a final concentration of 1-7 µM.[5]

  • Labeling: Remove the culture medium, wash the cells with warm imaging medium, and add the BODIPY FL C16 labeling solution.

  • Incubation: Incubate the cells for 2-5 hours at 37°C in a CO₂ incubator.[5] For time-lapse imaging, shorter incubation times can be used to visualize the initial uptake and trafficking.

  • Washing: To remove excess probe, wash the cells twice with a wash buffer such as Hank's Balanced Salt Solution (HBSS) containing 0.1% fatty acid-free BSA.[5]

  • Imaging: Replace the wash buffer with a fresh live-cell imaging medium. If desired, add a live-cell nuclear stain. Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels. Use appropriate filter sets for BODIPY FL (Excitation/Emission ~505/511 nm).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

Metabolic_Labeling_Workflow Workflow for Metabolic Labeling and Imaging of Palmitoylation Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Metabolic_Labeling Incubate with alkynyl-palmitate analog Cell_Culture->Metabolic_Labeling Fixation Fix cells with PFA Metabolic_Labeling->Fixation Permeabilization Permeabilize cell membranes Fixation->Permeabilization Click_Reaction Perform click chemistry with fluorescent azide Permeabilization->Click_Reaction Washing Wash to remove excess reagents Click_Reaction->Washing Imaging Image with fluorescence microscope Washing->Imaging End End Imaging->End

Caption: Experimental workflow for imaging palmitoylation via click chemistry.

References

Application Notes and Protocols for Lipidomics Studies Using Methyl 2-fluoropalmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoropalmitate is a valuable chemical probe for investigating the dynamic post-translational modification of proteins known as S-palmitoylation. This fatty acid analog, characterized by a fluorine atom at the alpha-carbon, serves as a potent tool to study the roles of protein acylation in various cellular processes. By mimicking natural palmitate, it can be metabolically incorporated or used to inhibit the enzymes responsible for palmitoylation, primarily the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases (PATs). These application notes provide detailed protocols for utilizing this compound in lipidomics studies to elucidate the mechanisms of protein palmitoylation and its impact on cellular signaling.

S-palmitoylation is a reversible lipid modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.[3] this compound, similar to its bromo- and alkynyl- counterparts, allows researchers to probe these processes.[4][5] It can be used to inhibit PATs, thereby preventing the attachment of palmitate to substrate proteins and allowing for the study of the functional consequences.[6]

Mechanism of Action

This compound acts primarily as an inhibitor of DHHC-PATs. The fluorine substitution at the alpha-position is thought to interfere with the enzymatic transfer of the fatty acid to the cysteine residues of target proteins.[6] This inhibition leads to a decrease in the overall S-palmitoylation of the proteome, affecting the localization and function of numerous proteins that rely on this modification for proper membrane association and signaling activity.

cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Protein Palmitoylation cluster_2 Downstream Effects M2FP This compound M2FP_CoA 2-fluoropalmitoyl-CoA M2FP->M2FP_CoA Acyl-CoA Synthetase DHHC DHHC-PAT Enzyme M2FP_CoA->DHHC Inhibition Palmitoylated_Substrate Palmitoylated Protein DHHC->Palmitoylated_Substrate Palmitoylation Signaling Altered Downstream Signaling Substrate Substrate Protein (e.g., Ras) Substrate->DHHC Membrane_Localization Impaired Membrane Localization Membrane_Localization->Signaling cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Cell Seeding and Growth B Treatment with This compound A->B C Cell Harvesting B->C D Lipid Extraction C->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis and Quantification E->F cluster_0 Normal Ras Signaling cluster_1 Inhibited Ras Signaling Ras_GTP Ras-GTP (Active) PM Plasma Membrane Ras_GTP->PM Palmitoylation (DHHC-PATs) RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation M2FP_treatment This compound DHHC_inhibited DHHC-PATs (Inhibited) M2FP_treatment->DHHC_inhibited Ras_cytosol Ras-GTP (Cytosolic) DHHC_inhibited->Ras_cytosol No Palmitoylation No_Signaling Blocked Proliferation Ras_cytosol->No_Signaling

References

Application Notes and Protocols for PET Imaging with 18F-Labeled Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for positron emission tomography (PET) imaging using 18F-labeled fatty acid analogs, with a focus on 18-[18F]fluoro-4-thia-palmitate ([18F]FTP), a tracer designed for assessing myocardial fatty acid oxidation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Fatty acids are the primary energy source for the heart and are also crucial in the metabolism of other tissues like the liver and skeletal muscle. Dysregulation of fatty acid oxidation (FAO) is implicated in various pathologies, including cardiovascular diseases, diabetes, and cancer.[1] PET imaging with 18F-labeled fatty acid analogs provides a non-invasive method to quantify regional FAO rates.[2]

While the user requested information on 18F-labeled 2-fluoropalmitate, the scientific literature predominantly features thia-substituted fatty acid analogs, such as 18-[18F]fluoro-4-thia-palmitate ([18F]FTP), which are metabolically trapped in the mitochondria after initial steps of β-oxidation.[1] This document will focus on the protocols and applications of [18F]FTP and other relevant 18F-labeled fatty acid analogs.

Radiosynthesis of 18-[18F]Fluoro-4-thia-palmitate ([18F]FTP)

The radiosynthesis of [18F]FTP is a multi-step process involving nucleophilic substitution of a precursor molecule with [18F]fluoride.

Protocol:

  • [18F]Fluoride Production: [18F]Fluoride is typically produced via the 18O(p,n)18F reaction in a cyclotron.

  • Nucleophilic Radiofluorination: The synthesis involves the Kryptofix 2.2.2/K2CO3 assisted nucleophilic radiofluorination of an iodo-ester precursor, methyl-16-iodo-4-thia-hexadecanoate.[1][3] The reaction is carried out in acetonitrile (B52724) at 85°C for 15 minutes.[1]

  • Hydrolysis: The resulting fluoro-ester is then hydrolyzed using potassium hydroxide (B78521) (KOH) at 90°C for 4 minutes to yield [18F]FTP.[1]

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).[1][3]

Typical Results:

  • Radiochemical Yield: 25%–60% (decay-corrected).[1]

  • Radiochemical Purity: >99%.[1]

  • Specific Activity: >74.0 GBq/µmol (2.0 Ci/µmol).[1]

Preclinical PET Imaging Protocols

Animal Models

Rodents (rats) and larger mammals (swine) are commonly used in preclinical studies of [18F]FTP.[1][3]

Animal Preparation
  • Fasting: Animals are typically fasted overnight to increase myocardial fatty acid uptake.

  • Anesthesia: For imaging, animals are anesthetized using isoflurane (B1672236) or other suitable anesthetics.

Radiotracer Administration
  • Dose: The administered dose will vary depending on the animal model and imaging system.

  • Route of Administration: Intravenous (e.g., tail vein) injection.

PET Imaging Protocol (Rat Model)
  • Tracer Injection: Administer [18F]FTP intravenously.

  • Uptake Period: Allow for a 30-minute uptake period.

  • Imaging: Acquire dynamic or static PET images. For biodistribution studies, animals can be euthanized at various time points (e.g., 30 and 120 minutes) post-injection for ex vivo tissue counting.[1]

PET Imaging Protocol (Swine Model)
  • Tracer Injection: Administer [18F]FTP intravenously.

  • Imaging: Dynamic PET imaging can be performed for up to 3 hours post-injection to observe the biodistribution and clearance of the tracer.[3]

Quantitative Data: Biodistribution of [18F]FTP

The biodistribution of [18F]FTP has been evaluated in rats and swine.

Table 1: Biodistribution of [18F]FTP in Rats (% Injected Dose per Gram - %ID/g) [1]

Organ30 min post-injection (Mean ± SD)120 min post-injection (Mean ± SD)
Heart0.32 ± 0.170.17 ± 0.05
Liver1.15 ± 0.16Slight washout
Bone0.24 ± 0.07~2 fold increase
Kidney0.25 ± 0.04Slight washout
Blood--
Lung--
Brain--
Muscle--

Table 2: Myocardial Ratios in Swine at 20 min post-injection [1]

RatioValue
Myocardium/Blood7
Myocardium/Lung8

Note: In rats, bone uptake of radioactivity was observed, suggesting in vivo defluorination. However, in swine, no significant bone uptake was seen for up to 3 hours, indicating a species-dependent difference in metabolism.[3]

Clinical PET Imaging Protocols

While extensive clinical data for [18F]FTP is less available in the provided search results, protocols for similar 18F-labeled fatty acid analogs like [18F]FTHA can provide a framework.

Patient Preparation
  • Fasting: Patients should be in a fasting state (e.g., overnight fast) to enhance myocardial fatty acid metabolism.

  • Dietary Considerations: A low-carbohydrate, high-fat diet prior to the scan can further increase myocardial fatty acid uptake.

Radiotracer Administration
  • Dose: A typical intravenous dose of an 18F-labeled tracer for PET imaging is around 159 MBq (4.3 mCi), though this can vary.[4]

  • Route of Administration: Intravenous bolus injection.

PET/CT Imaging Protocol
  • Tracer Injection: Administer the 18F-labeled fatty acid analog intravenously.

  • Dynamic Imaging: Acquire dynamic PET images of the heart for approximately 60 minutes to allow for kinetic modeling.

  • Static Imaging: Whole-body static images may be acquired at later time points to assess overall biodistribution.

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.[5]

Data Analysis
  • Standardized Uptake Value (SUV): SUVmax or SUVmean can be calculated for regions of interest (ROIs) to provide a semi-quantitative measure of tracer uptake.

  • Kinetic Modeling: Dynamic imaging data can be used to calculate the fractional uptake rate (Ki), which represents the rate of fatty acid uptake and metabolism.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Fatty Acid Oxidation and Trapping of [18F]FTP

Long-chain fatty acids are transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system.[1] Inside the mitochondria, they undergo β-oxidation. Thia-substituted fatty acids like [18F]FTP are designed to be metabolically trapped after the initial steps of this process.[1]

FattyAcidMetabolism ext_FA Extracellular [18F]FTP cell_mem Cell Membrane ext_FA->cell_mem Transport cyto_FA Cytosolic [18F]FTP cell_mem->cyto_FA acyl_CoA [18F]FTP-CoA cyto_FA->acyl_CoA Activation mito_mem Mitochondrial Membrane (CPT-I) acyl_CoA->mito_mem Transport via CPT-I mito_FA Mitochondrial [18F]FTP-CoA mito_mem->mito_FA beta_ox β-Oxidation mito_FA->beta_ox trapped Metabolically Trapped Product (4-thia-enoyl-CoA) beta_ox->trapped Metabolic Trapping

Caption: Metabolic trapping of [18F]FTP in the mitochondria.

General Experimental Workflow for Preclinical PET Imaging

The following diagram illustrates a typical workflow for a preclinical PET imaging study using an 18F-labeled fatty acid analog.

PreclinicalWorkflow prep Animal Preparation (Fasting, Anesthesia) inject Radiotracer Injection ([18F]FTP) prep->inject uptake Uptake Period inject->uptake scan PET/CT Scan uptake->scan recon Image Reconstruction scan->recon analysis Data Analysis (ROI, SUV, Biodistribution) recon->analysis results Results analysis->results

Caption: Workflow for preclinical PET imaging with [18F]FTP.

Logical Relationship for Tracer Development and Evaluation

The development of a new PET tracer involves a series of logical steps from synthesis to clinical application.

TracerDevelopment synthesis Radiosynthesis and Purification invitro In Vitro Evaluation (e.g., cell uptake) synthesis->invitro preclinical Preclinical In Vivo Studies (Biodistribution, Imaging) invitro->preclinical dosimetry Dosimetry Calculations preclinical->dosimetry clinical Clinical Trials (Safety, Efficacy) dosimetry->clinical

Caption: Logical flow for PET tracer development and evaluation.

References

Troubleshooting & Optimization

Preventing defluorination of Methyl 2-fluoropalmitate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the defluorination of Methyl 2-fluoropalmitate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing defluorination important?

A1: this compound is a fatty acid ester where a fluorine atom is substituted at the alpha (α) position. This modification is often used to create metabolic probes or therapeutic agents. The carbon-fluorine bond is the strongest single bond in organic chemistry, but under certain experimental conditions, this bond can be cleaved in a process called defluorination.[1] Preventing defluorination is critical to maintain the structural integrity, biological activity, and intended function of the molecule in your experiments.

Q2: What are the common causes of defluorination of this compound?

A2: Defluorination can be triggered by several factors, including:

  • Harsh pH conditions: Strongly basic or acidic conditions can promote elimination or hydrolysis reactions that lead to the loss of fluoride (B91410).

  • Strong nucleophiles or bases: Reagents with high nucleophilicity or basicity can attack the molecule, leading to the displacement of the fluoride ion.

  • Reductive or oxidative stress: The presence of strong reducing or oxidizing agents can compromise the stability of the C-F bond.

  • Enzymatic activity: Certain enzymes, such as some dehalogenases, can catalyze the cleavage of the carbon-fluorine bond.[1][2]

  • Thermal stress: High temperatures can provide the energy required to break the C-F bond, especially in the presence of other reactive species.

  • Photochemical reactions: Exposure to high-energy light, such as UV radiation, can induce defluorination.[3][4]

Q3: How can I detect if defluorination has occurred in my sample?

A3: Several analytical techniques can be employed to detect defluorination:

  • ¹⁹F NMR Spectroscopy: This is a direct method to observe the fluorine environment. The disappearance of the signal corresponding to this compound and the potential appearance of a new signal for the fluoride ion or other fluorinated byproducts would indicate defluorination.

  • Mass Spectrometry (MS): A change in the molecular weight of the compound can be detected by MS, indicating the loss of a fluorine atom and the gain of a hydrogen or hydroxyl group.

  • Ion-Selective Electrode (ISE) for Fluoride: This electrochemical method can quantify the amount of free fluoride ions in your reaction mixture, providing a direct measure of defluorination.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of fluorine signal in ¹⁹F NMR Basic Conditions: The reaction buffer or solvent may be too basic, leading to elimination.Maintain a neutral or slightly acidic pH (6.0-7.5). Use non-nucleophilic buffers.
Nucleophilic Attack: A reagent in the mixture is acting as a nucleophile.Replace the nucleophilic reagent with a non-nucleophilic alternative if possible. Protect the ester group if it is the site of attack.
Unexpected mass peak in MS Hydrolysis: The ester and/or the C-F bond may be hydrolyzing.Ensure anhydrous conditions if the reaction chemistry allows. Use aprotic solvents.
Reduction/Oxidation: Presence of strong reducing or oxidizing agents.Avoid strong redox agents. If necessary, use milder reagents and control the reaction temperature.
Low yield of fluorinated product Thermal Decomposition: The reaction temperature is too high.Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for controlled and rapid heating.
Photodegradation: Exposure to UV or other high-energy light.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.[3]
Inconsistent biological activity Enzymatic Defluorination: Cellular extracts or enzymes in the assay are metabolizing the compound.Use purified enzyme systems where possible. Include enzyme inhibitors as controls to test for metabolic defluorination.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To ensure the stability of this compound, proper handling and storage are crucial.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • For long-term storage, keep the solid compound at -20°C in a tightly sealed amber vial under an inert atmosphere.

  • For preparing stock solutions, use anhydrous solvents.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Saponification of this compound to 2-Fluoropalmitic Acid with Minimal Defluorination

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid while minimizing the risk of defluorination.

Materials:

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of LiOH (1.05 equivalents) dissolved in water.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding 1M HCl until the pH is ~3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoropalmitic acid.

Visualizing Experimental Logic

Logical Flow for Troubleshooting Defluorination

The following diagram outlines a logical workflow for identifying and resolving defluorination issues.

Defluorination_Troubleshooting cluster_analysis Analytical Confirmation cluster_investigation Investigation of Cause cluster_solutions Corrective Actions start Suspected Defluorination check_nmr Analyze with 19F NMR start->check_nmr check_ms Analyze with Mass Spectrometry start->check_ms check_ise Quantify Fluoride with ISE start->check_ise defluorination_confirmed Defluorination Confirmed check_nmr->defluorination_confirmed Fluorine signal lost no_defluorination No Defluorination check_nmr->no_defluorination Signal intact check_ms->defluorination_confirmed Mass shift observed check_ms->no_defluorination Correct mass check_ise->defluorination_confirmed Free fluoride detected check_ise->no_defluorination No free fluoride check_ph Evaluate pH defluorination_confirmed->check_ph check_reagents Assess Reagents (Nucleophiles, Bases, Redox) defluorination_confirmed->check_reagents check_conditions Review Conditions (Temp, Light) defluorination_confirmed->check_conditions check_enzymes Consider Enzymatic Activity defluorination_confirmed->check_enzymes end_point Problem Resolved no_defluorination->end_point Proceed with experiment adjust_ph Buffer to pH 6.0-7.5 check_ph->adjust_ph change_reagents Use Non-nucleophilic/ Milder Reagents check_reagents->change_reagents modify_conditions Lower Temperature/ Protect from Light check_conditions->modify_conditions inhibit_enzymes Use Purified Systems/ Inhibitors check_enzymes->inhibit_enzymes adjust_ph->end_point change_reagents->end_point modify_conditions->end_point inhibit_enzymes->end_point

Caption: Troubleshooting workflow for defluorination.

Signaling Pathway Analogy: Factors Leading to Defluorination

This diagram illustrates how various experimental factors can "signal" for the undesired defluorination pathway.

Defluorination_Pathway cluster_triggers Initiating Factors cluster_molecule Target Molecule cluster_outcome Undesired Outcome High_pH High pH (> 8.0) MFP This compound High_pH->MFP Strong_Nucleophiles Strong Nucleophiles/ Bases Strong_Nucleophiles->MFP Redox_Agents Redox Agents Redox_Agents->MFP High_Temp High Temperature High_Temp->MFP UV_Light UV Light UV_Light->MFP Defluorination Defluorination MFP->Defluorination Unwanted Pathway

Caption: Factors promoting defluorination.

References

Troubleshooting low signal in Methyl 2-fluoropalmitate pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in Methyl 2-fluoropalmitate (M2FP) pull-down assays. M2FP is an alkyne-tagged chemical reporter for studying protein S-palmitoylation, a reversible lipid modification.[1][2] Low signal can arise at multiple stages of the complex workflow, from initial metabolic labeling to final mass spectrometry analysis.

Experimental Workflow and Mechanism

The overall process involves metabolically incorporating the M2FP alkyne probe into cellular proteins, lysing the cells, attaching a biotin (B1667282) tag to the probe via click chemistry, enriching the biotin-tagged proteins with streptavidin beads, and finally, identifying the proteins by mass spectrometry.

M2FP_Workflow cluster_cell Cellular Phase cluster_lysate In Vitro Phase (Lysate) cluster_analysis Analysis Phase A 1. Metabolic Labeling Treat cells with This compound (alkyne probe) B 2. Cell Lysis Extract total proteome A->B C 3. Click Chemistry Add Biotin-Azide, CuSO4, THPTA ligand, Sodium Ascorbate B->C D 4. Streptavidin Enrichment Incubate with streptavidin-coated magnetic beads to capture biotinylated proteins C->D E 5. Washing Remove non-specific binders D->E F 6. On-Bead Digestion Digest enriched proteins with trypsin E->F G 7. LC-MS/MS Analysis Identify and quantify peptides F->G

Caption: High-level experimental workflow for M2FP pull-down assays.

M2FP_Mechanism Protein Protein Cys-SH Palmitoylated S-palmitoylated Protein Cys-S-CO-(CH2)14-CH3 Protein->Palmitoylated Endogenous Palmitoylation Labeled M2FP-Labeled Protein Cys-S-CO-CHF-(CH2)12-C≡CH Palmitoylated->Labeled Metabolic Incorporation of M2FP Biotinylated Biotinylated Protein Cys-S-CO-...-Triazole-Biotin Labeled->Biotinylated Copper-Catalyzed Click Chemistry Bead Streptavidin Bead Biotinylated->Bead High-Affinity Binding Troubleshooting_Tree Start Low/No Signal in Final MS Data CheckInput Analyze a small fraction of cell lysate (Input) via Western Blot using Streptavidin-HRP after Click Reaction. Is there a signal? Start->CheckInput CheckLysis Problem is likely in Lysis or Click Reaction. CheckInput->CheckLysis No CheckEnrichment Problem is likely in Enrichment, Washing, or On-Bead Digestion. CheckInput->CheckEnrichment Yes LysisNode Review Lysis Buffer. Is it appropriate for your proteins? Are protease/phosphatase inhibitors included? CheckLysis->LysisNode ClickNode Review Click Chemistry Protocol. Are reagents fresh? Is the catalyst working? CheckLysis->ClickNode BeadNode Review Enrichment Protocol. Are beads saturated? Are wash steps too harsh? CheckEnrichment->BeadNode DigestNode Review On-Bead Digestion. Is trypsin active? Was digestion complete? CheckEnrichment->DigestNode NoSignal Result: No Signal Signal Result: Strong Smear LysisNode->NoSignal ClickNode->NoSignal BeadNode->Signal DigestNode->Signal

References

Technical Support Center: Optimizing Methyl 2-fluoropalmitate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-fluoropalmitate labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound labeling?

A1: As a starting point, we recommend a concentration range of 20-100 µM for this compound.[1] A typical initial incubation time is between 1 to 4 hours.[1][2] However, the optimal conditions are highly dependent on the cell type and the specific biological question being addressed. We strongly advise performing a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific model system. Longer incubation times may be required for proteins with slow turnover rates or for de novo synthesis studies.[1]

Q2: How can I improve the solubility of this compound in my culture medium?

A2: Long-chain fatty acids and their analogs often have poor solubility in aqueous media, which can limit their availability to cells. To improve solubility and cellular uptake, it is recommended to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[3][4] A common method is to first saponify the fatty acid analog with a molar excess of potassium hydroxide (B78521) (KOH) and then incubate it with fatty acid-free BSA before adding it to the cell culture medium.[2][3][4]

Q3: I am observing high cytotoxicity after labeling with this compound. What can I do to minimize cell death?

A3: Cytotoxicity can be a concern with fatty acid analogs, particularly fluorinated ones.[5][6] The toxicity of perfluorinated fatty acids has been shown to increase with the length of the perfluorocarbon chain.[7] To mitigate cytotoxicity, consider the following:

  • Titrate the concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that provides a sufficient signal.

  • Optimize incubation time: Reduce the incubation time to the minimum required for adequate labeling. A time-course experiment can help determine the optimal window.

  • Check cell confluency: Ensure that cells are healthy and at an optimal confluency before starting the labeling experiment.

  • Use delipidated serum: Using delipidated fetal bovine serum (FBS) in your culture medium can improve the incorporation of the fatty acid analog and may reduce toxicity.[3][4]

Q4: The labeling efficiency with this compound is very low. How can I improve it?

A4: Low labeling efficiency can be due to several factors. Here are some troubleshooting steps:

  • Optimize delivery: Ensure proper solubilization and delivery of the fatty acid analog using fatty acid-free BSA as described in Q2.

  • Increase concentration: Gradually increase the concentration of this compound, while monitoring for cytotoxicity.

  • Extend incubation time: For some biological processes, longer incubation times may be necessary to see significant incorporation.[1]

  • Use delipidated serum: Competition with endogenous fatty acids in the serum can reduce the uptake of the analog. Using delipidated serum can enhance incorporation.[3][4]

  • Check detection method: If you are using a secondary detection method like click chemistry, ensure that all reagents are fresh and the reaction conditions are optimal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death Concentration of this compound is too high.Perform a dose-response curve to determine the LC50 and use a concentration well below this value.[8]
Incubation time is too long.Perform a time-course experiment to find the shortest incubation time that gives a detectable signal.
Poor solubility leading to aggregation and toxicity.Ensure proper complexing of the fatty acid analog with fatty acid-free BSA.[3][4]
Low Labeling Signal Suboptimal concentration of the labeling reagent.Titrate the concentration of this compound upwards, while monitoring for cytotoxicity.
Insufficient incubation time.Increase the incubation time. For some proteins, labeling may only be apparent after several hours.[1]
Competition from endogenous fatty acids.Culture cells in medium with delipidated serum.[3][4]
Inefficient detection of the label.If using click chemistry, ensure the efficiency of the click reaction by using fresh reagents and optimized conditions.[9]
High Background Signal Non-specific binding of the detection reagent.Include appropriate controls, such as cells not treated with this compound but subjected to the detection chemistry.
Contamination of reagents.Use high-purity reagents and sterile techniques.

Experimental Protocols

General Protocol for Optimizing Incubation Time

This protocol provides a general framework for determining the optimal incubation time for labeling your cells with this compound.

  • Cell Seeding: Plate your cells at a consistent density across multiple wells or plates to ensure uniformity. Allow the cells to adhere and reach the desired confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • For improved solubility and delivery, complex the fatty acid analog with fatty acid-free BSA. A common method involves saponification with KOH followed by incubation with BSA.[2][3][4]

    • Dilute the this compound-BSA complex into your cell culture medium (preferably with delipidated serum) to the desired final concentration (e.g., 50 µM as a starting point).

  • Time-Course Labeling:

    • Remove the existing medium from your cells and replace it with the prepared labeling medium.

    • Incubate the cells for varying durations (e.g., 0.5, 1, 2, 4, 8, and 12 hours).

    • Include a no-label control (cells incubated with medium containing the BSA carrier but no fatty acid analog).

  • Cell Lysis and Sample Preparation:

    • At the end of each incubation period, wash the cells with PBS to remove any unincorporated label.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.

  • Detection and Analysis:

    • Detect the incorporation of this compound using your chosen method (e.g., click chemistry followed by western blotting or fluorescence imaging).

    • Analyze the signal intensity at each time point to determine the incubation time that provides a robust signal without causing significant cytotoxicity.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for labeling with fatty acid analogs based on published literature. These values should be used as a starting point for optimizing your experiments with this compound.

Fatty Acid Analog Type Typical Concentration Range Typical Incubation Time Cell Type Examples Reference
Alkyne-tagged Palmitate25 - 100 µM1 - 4 hoursCOS-7[2]
Alkyne-tagged Myristate25 µM3 - 6 hoursHEK293T[3]
Alkyne-tagged Stearate100 µM3 - 6 hoursHEK293T[3]
BODIPY-labeled Fatty AcidsNot specifiedNot specifiedBHK[10]
Perfluorinated Fatty Acids (for toxicity studies)12.5 - 50 µg/ml24 - 48 hoursHuman leukemic cells, B cell lines[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_label Prepare Labeling Medium (this compound + BSA) labeling Incubate Cells for Varying Durations (Time-Course) prep_label->labeling seed_cells Seed Cells lysis Wash and Lyse Cells labeling->lysis detection Detect Label Incorporation (e.g., Click Chemistry) lysis->detection analysis Analyze Signal vs. Time & Assess Cytotoxicity detection->analysis optimization Determine Optimal Incubation Time analysis->optimization

Caption: Experimental workflow for optimizing incubation time.

logical_relationship cluster_inputs Input Variables cluster_outputs Experimental Outcomes concentration Concentration of This compound labeling_eff Labeling Efficiency concentration->labeling_eff increases cytotoxicity Cytotoxicity concentration->cytotoxicity increases incubation_time Incubation Time incubation_time->labeling_eff increases incubation_time->cytotoxicity increases cell_type Cell Type & Density cell_type->labeling_eff influences cell_type->cytotoxicity influences optimal_conditions Optimal Labeling Conditions labeling_eff->optimal_conditions Maximize cytotoxicity->optimal_conditions Minimize

Caption: Factors influencing the optimization of incubation time.

References

Technical Support Center: Reducing Background Noise in Fluorescence Microscopy with 2-Fluoropalmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-fluoropalmitate (2-FP) to reduce background noise in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-fluoropalmitate (2-FP) and how does it reduce background in fluorescence microscopy?

A1: 2-fluoropalmitate is a synthetic analog of palmitic acid, a common saturated fatty acid. In the context of fluorescence microscopy, 2-FP is primarily used as an inhibitor of protein palmitoylation.[1][2][3] Palmitoylation is the process where palmitic acid is attached to proteins, which can increase their hydrophobicity and lead to non-specific membrane association and aggregation, contributing to background fluorescence. By inhibiting this process, 2-FP can help reduce the non-specific localization of certain proteins, thereby lowering background noise and improving the signal-to-noise ratio in your images. One proposed mechanism is that 2-FP competes with natural palmitate for cellular uptake, leading to decreased levels of palmitoyl-CoA available for protein modification.[1][2]

Q2: What is the recommended starting concentration and incubation time for 2-FP treatment?

A2: The optimal concentration and incubation time for 2-FP can vary depending on the cell type and the specific experimental goals. However, a general starting point is a concentration of >= 10 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup, balancing the inhibitory effect with potential cytotoxicity. Incubation times can range from a few hours to overnight, depending on the turnover rate of palmitoylation for your protein of interest.

Q3: Is 2-fluoropalmitate toxic to cells?

A3: Like many metabolic inhibitors, 2-fluoropalmitate can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[4] It is essential to assess the impact of 2-FP on cell viability and morphology for your specific cell type. This can be done using standard cytotoxicity assays such as MTT, LDH release, or live/dead staining.[4][5][6][7][8] Always include a vehicle-only control (e.g., the solvent used to dissolve 2-FP) in your experiments.

Q4: Can I use 2-FP in live-cell imaging experiments?

A4: Yes, 2-FP can be used in live-cell imaging experiments. However, it is important to minimize phototoxicity by using the lowest possible laser power and exposure times.[9] Additionally, monitor cell health throughout the experiment, as prolonged exposure to both the inhibitor and imaging conditions can induce stress and artifacts.

Q5: How does 2-FP compare to other palmitoylation inhibitors like 2-bromopalmitate (2-BP)?

A5: Both 2-FP and 2-BP are commonly used palmitoylation inhibitors. 2-BP is a non-metabolizable palmitate analog that has been shown to block the incorporation of palmitate into numerous proteins.[1][10][11] While both compounds inhibit palmitoylation, they may have different off-target effects and potencies. The choice between them may depend on the specific protein and cellular context being studied. It is advisable to consult the literature for studies using these inhibitors on similar proteins or pathways to inform your decision.

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background can obscure your signal and make image analysis difficult. Here’s a step-by-step guide to troubleshoot this issue when using 2-FP.

Potential Cause Troubleshooting Steps
Autofluorescence 1. Image an unstained control sample: This will reveal the baseline fluorescence of your cells and materials.[12] 2. Use a different fluorophore: If autofluorescence is high in a specific channel, switch to a fluorophore with excitation/emission spectra that do not overlap with the autofluorescence.[13][14] 3. Use background subtraction: Employ image processing software to subtract the background fluorescence from your images.[15]
Non-specific binding of fluorescent probe 1. Optimize probe concentration: Perform a titration to find the lowest concentration of your fluorescent probe that still provides a good signal.[13][16] 2. Increase washing steps: After incubation with the fluorescent probe, increase the number and duration of washes to remove unbound probe.[13][16] 3. Use a blocking agent: Pre-incubate your sample with a blocking solution (e.g., BSA) to reduce non-specific binding sites.[16]
Excess 2-FP or other reagents 1. Ensure complete removal of 2-FP: After treatment, wash the cells thoroughly with fresh media before proceeding with staining. 2. Check for reagent contamination: Ensure all buffers and media are fresh and free of contaminants that might be fluorescent.[12]
Guide 2: Weak or No Fluorescent Signal

A faint signal can be just as problematic as high background. Here are some steps to address a weak signal.

Potential Cause Troubleshooting Steps
Ineffective 2-FP concentration 1. Increase 2-FP concentration: If you are expecting a signal increase upon inhibition of palmitoylation (e.g., a shift in protein localization), you may need a higher concentration of 2-FP. Perform a dose-response curve.[2]
Low probe concentration or inefficient labeling 1. Increase fluorescent probe concentration: Titrate the concentration of your labeling reagent to ensure saturation of your target.[16] 2. Optimize incubation time: Increase the incubation time with the fluorescent probe to allow for sufficient labeling.[16]
Photobleaching 1. Reduce laser power and exposure time: Use the lowest possible illumination settings that still provide a detectable signal.[9][16] 2. Use an anti-fade mounting medium: This can help preserve the fluorescent signal, especially for fixed samples.[9]
Inefficient Click Chemistry Reaction (if applicable) 1. Use fresh reagents: Ensure that your copper catalyst, reducing agent, and ligands are not oxidized or degraded.[17] 2. Optimize reaction conditions: Adjust the concentrations of reactants and incubation time as needed.[18] 3. Check for quenching: Some buffers or media components can interfere with the click reaction.
Guide 3: Cellular Health Issues

Observing changes in cell morphology or viability can indicate a problem with your experimental conditions.

Potential Cause Troubleshooting Steps
2-FP Cytotoxicity 1. Perform a viability assay: Use assays like MTT or LDH to determine the cytotoxic concentration of 2-FP for your cells.[4][5][6][7][8] 2. Reduce 2-FP concentration and/or incubation time: Use the lowest effective concentration for the shortest possible time.[10] 3. Monitor cell morphology: Visually inspect your cells for signs of stress, such as rounding up or detachment.[4]
Phototoxicity 1. Minimize light exposure: Use neutral density filters, lower laser power, and reduce exposure times.[9][16] 2. Use a live-cell imaging buffer: These buffers are formulated to maintain cell health during imaging.[9]
Contamination 1. Check for microbial contamination: Inspect your cell cultures for any signs of bacterial or fungal growth.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for experiments involving palmitoylation inhibitors and related techniques.

Table 1: Concentrations of Palmitoylation Inhibitors Used in Cellular Assays

InhibitorCell TypeConcentration RangeEffect Observed
2-Fluoropalmitate (FP)Rat brain slices>= 10 µMDecreased uptake of [3H]palmitate and reduced labeling of palmitoyl-CoA.[2]
2-Bromopalmitate (2-BP)Jurkat T cells20 µMBlocked localization of Fyn, Lck, and LAT to detergent-resistant membranes.[11][19]
2-Bromopalmitate (2-BP)Toxoplasma gondii50 - 100 µMInhibition of palmitoyl (B13399708) acyl-transferases and altered parasite motility.[10]
Cerulenin (B1668410) (CER)Rat brain slices>= 1 mMReduced palmitoylation of myelin proteolipid protein.[2]
Tunicamycin (B1663573) (TM)Rat brain slices>= 200 µMDiminished palmitoylation of myelin proteolipid protein.[2]

Table 2: Typical Reagent Concentrations for Click Chemistry

ReagentStock ConcentrationFinal Concentration
Azide/Alkyne Probe1 mM in DMSO or water2 - 40 µM (start with 20 µM)[20]
THPTA Ligand100 mM in waterVaries, often used in excess relative to copper
Copper (II) Sulfate20 mM in waterVaries, often equimolar with the probe
Sodium AscorbateFreshly prepared 300 mM in waterVaries, used as a reducing agent

Experimental Protocols

Protocol 1: General Procedure for 2-FP Treatment and Fluorescence Microscopy
  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • 2-FP Treatment:

    • Prepare a stock solution of 2-FP in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the 2-FP stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., starting with 10 µM).

    • Remove the old medium from the cells and replace it with the 2-FP-containing medium.

    • Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C and 5% CO₂.

    • Include a vehicle-only control.

  • Fluorescent Labeling:

    • After 2-FP treatment, wash the cells three times with pre-warmed PBS or imaging buffer to remove the inhibitor.

    • Incubate the cells with your fluorescent probe (e.g., a fluorescent antibody or a specific dye) according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells to remove any unbound fluorescent probe.

    • Mount the coverslip or place the imaging dish on the microscope stage.

    • Acquire images using the appropriate filter sets and imaging parameters. Minimize light exposure to reduce phototoxicity and photobleaching.

Protocol 2: Acyl-Biotin Exchange (ABE) for Detecting Changes in Palmitoylation

This protocol allows for the detection of changes in protein palmitoylation status after 2-FP treatment.

  • Cell Lysis and Thiol Blocking:

    • Lyse 2-FP treated and control cells in a lysis buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free sulfhydryl groups.[19][21][22]

  • Thioester Cleavage:

    • Treat the lysates with hydroxylamine (B1172632) (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing the previously modified sulfhydryl groups. A control sample should be treated with a neutral buffer instead of HAM.[19][21][22]

  • Biotinylation of Newly Exposed Thiols:

    • Label the newly exposed sulfhydryl groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.[21]

  • Affinity Purification and Detection:

    • Capture the biotinylated proteins using streptavidin-agarose beads.[21]

    • Elute the captured proteins and analyze them by western blotting using an antibody against your protein of interest. A decrease in the signal in the 2-FP treated sample compared to the control indicates inhibition of palmitoylation.

Visualizations

Experimental_Workflow_for_2FP_Treatment cluster_cell_prep Cell Preparation cluster_treatment 2-FP Treatment cluster_staining Fluorescent Staining cluster_imaging Microscopy A Plate cells on imaging dish B Allow cells to reach desired confluency A->B C Prepare 2-FP working solution B->C D Treat cells with 2-FP (and vehicle control) C->D E Incubate for optimized time D->E F Wash cells to remove 2-FP E->F G Incubate with fluorescent probe F->G H Wash to remove unbound probe G->H I Acquire images H->I J Analyze data (e.g., signal-to-noise) I->J

Caption: Experimental workflow for 2-FP treatment and fluorescence microscopy.

Troubleshooting_High_Background Start High Background Observed Q1 Image unstained control. Is background still high? Start->Q1 A1_Yes Issue is likely Autofluorescence Q1->A1_Yes Yes A1_No Issue is likely Probe-related Q1->A1_No No Sol1 Solutions: - Use different fluorophore - Background subtraction A1_Yes->Sol1 Q2 Optimize probe concentration and washing steps. Did it improve? A1_No->Q2 A2_Yes Problem Solved Q2->A2_Yes Yes A2_No Consider reagent contamination or non-specific binding Q2->A2_No No Sol2 Solutions: - Use blocking agents - Check reagent purity A2_No->Sol2

Caption: Logic diagram for troubleshooting high background fluorescence.

Palmitoylation_Inhibition_Pathway Palmitate Palmitic Acid Cell Cell Membrane Palmitate->Cell FP 2-Fluoropalmitate FP->Cell Competes for uptake PalmitoylCoA Palmitoyl-CoA FP->PalmitoylCoA Inhibits formation Cell->PalmitoylCoA PAT Palmitoyl Acyltransferase (PAT) PalmitoylCoA->PAT PalmitoylatedProtein Palmitoylated Protein PAT->PalmitoylatedProtein Palmitoylation Protein Target Protein Protein->PAT Background Increased Background Fluorescence PalmitoylatedProtein->Background May contribute to

Caption: Simplified pathway of 2-FP action in reducing background.

References

Validation & Comparative

A Comparative Guide to Fatty Acid Probes: Methyl 2-fluoropalmitate vs. Metabolic Labeling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical tool to investigate fatty acid metabolism is critical. This guide provides a comprehensive comparison of Methyl 2-fluoropalmitate, a metabolic inhibitor, with two major classes of fatty acid probes used for metabolic labeling: fluorescent fatty acid analogs and clickable fatty acid analogs. We present a detailed analysis of their mechanisms of action, experimental applications, and performance, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.

Introduction to Fatty Acid Probes

Fatty acids are fundamental cellular building blocks and signaling molecules, and their metabolism is intricately linked to a variety of physiological and pathological processes. To study the dynamic roles of fatty acids, researchers employ various chemical probes. These tools can be broadly categorized into two groups: metabolic inhibitors that perturb fatty acid pathways and metabolic labeling agents that allow for the visualization and tracking of fatty acids and their metabolites.

This guide focuses on a comparative analysis of:

  • This compound (M2FP): A derivative of 2-fluoropalmitic acid (2-FPA), which acts as an inhibitor of key enzymes in fatty acid metabolism.

  • Fluorescent Fatty Acid Analogs (e.g., BODIPY-FA): Fatty acids conjugated to a fluorophore for direct visualization by microscopy and other fluorescence-based techniques.

  • Clickable Fatty Acid Analogs (e.g., Alkynyl Palmitate): Fatty acids modified with a bioorthogonal handle (an alkyne or azide (B81097) group) that can be covalently linked to a reporter tag for detection and analysis.

Mechanism of Action

The fundamental difference between this compound and the other probes lies in their mechanism of action. M2FP is a tool for pathway perturbation, while fluorescent and clickable analogs are tools for metabolic tracing.

This compound (M2FP) / 2-Fluoropalmitic Acid (2-FPA)

This compound is the methyl ester of 2-fluoropalmitic acid (2-FPA). The ester form is thought to enhance cell permeability, after which it is hydrolyzed intracellularly to its active form, 2-FPA. 2-FPA is a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs)[1]. ACSLs are responsible for the activation of fatty acids by converting them to their acyl-CoA derivatives, a crucial step for their entry into various metabolic pathways, including β-oxidation and incorporation into complex lipids. By inhibiting ACSLs, 2-FPA effectively blocks the downstream metabolism of long-chain fatty acids. Additionally, 2-FPA has been shown to inhibit sphingosine (B13886) biosynthesis[2].

Fluorescent Fatty Acid Analogs

These probes, such as BODIPY-palmitate, are fatty acids covalently linked to a fluorescent dye. They are readily taken up by cells and are metabolized in a manner similar to their natural counterparts. Their incorporation into cellular lipids and organelles allows for the direct visualization of fatty acid uptake, trafficking, and storage in lipid droplets in real-time using fluorescence microscopy[][].

Clickable Fatty Acid Analogs

Clickable fatty acid analogs, like ω-alkynyl palmitate, contain a small, bioorthogonal functional group (an alkyne) at the terminus of the acyl chain. This modification is minimally disruptive, allowing the analog to be processed by cellular enzymes and incorporated into various lipid species and acylated proteins[5][6]. Following metabolic labeling, the alkyne handle can be specifically and efficiently derivatized with an azide-containing reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the detection, enrichment, and identification of fatty acid-modified molecules[5][6][7].

Comparative Performance Data

The choice of a fatty acid probe depends on the specific biological question being addressed. The following table summarizes the key performance characteristics of this compound and the metabolic labeling probes.

FeatureThis compound / 2-FPAFluorescent Fatty Acid Analogs (e.g., BODIPY-FA)Clickable Fatty Acid Analogs (e.g., Alkynyl Palmitate)
Primary Function Metabolic InhibitionMetabolic Labeling & VisualizationMetabolic Labeling & Detection/Enrichment
Mechanism Inhibition of long-chain acyl-CoA synthetases (ACSLs) and sphingosine biosynthesis[1][2].Cellular uptake and incorporation into lipids, allowing direct fluorescence detection[][].Cellular uptake and incorporation, followed by bioorthogonal ligation to a reporter tag[5][6].
Typical Concentration Varies by cell line and application, often in the µM to mM range. An IC50 of 0.2 mM for sphingosine biosynthesis and long-chain acyl-CoA synthetase has been reported[2].1-10 µM for imaging studies.25-100 µM for metabolic labeling[8][9].
Incubation Time Dependent on the desired inhibitory effect, can range from hours to days[10].Minutes to hours for uptake and localization studies[11].3 hours to 24 hours for sufficient incorporation[8][9].
Cell Viability Can induce cytotoxicity, particularly at higher concentrations or with prolonged exposure[12].Generally low cytotoxicity at working concentrations, but can vary with the specific dye and concentration[][].Can exhibit toxicity at high concentrations or with long incubation times; saponification and BSA conjugation can mitigate this[8].
Downstream Analysis Cell viability assays, proliferation assays, Western blotting for signaling pathway components, metabolomics[10].Fluorescence microscopy (confocal, live-cell imaging), flow cytometry, fluorescence plate reader assays[][11].SDS-PAGE with in-gel fluorescence scanning, Western blotting (after biotin (B1667282) ligation), mass spectrometry for proteomics or lipidomics[5][7].
Advantages Allows for the study of the consequences of blocking fatty acid metabolism.Enables real-time visualization of fatty acid uptake and trafficking in living cells. Simple workflow.High sensitivity and specificity. Enables proteome-wide or lipidome-wide analysis. Allows for enrichment of labeled molecules.
Limitations Does not directly track fatty acid fate. Potential for off-target effects.The bulky fluorophore can alter the metabolism and localization of the fatty acid. Photobleaching can be an issue.Indirect detection requiring a secondary ligation step. The click reaction can have its own set of required controls.

Experimental Protocols

1. Protocol for Investigating the Effect of 2-Fluoropalmitic Acid on Cancer Cell Viability

This protocol is adapted from studies on glioblastoma cells[10].

  • Cell Culture: Plate cancer cells (e.g., U87MG, A172) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 2-fluoropalmitic acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the culture medium with the 2-FPA-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or CCK-8 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value if a dose-response curve is generated.

2. Protocol for Metabolic Labeling with BODIPY-Fatty Acids

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Labeling: Prepare a working solution of BODIPY-fatty acid (e.g., BODIPY FL C12) in culture medium. A typical final concentration is 1-5 µM.

  • Incubation: Remove the existing culture medium and add the labeling medium to the cells. Incubate for 15-60 minutes at 37°C.

  • Washing: After incubation, wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated probe.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with the appropriate filter set for the BODIPY dye (e.g., excitation/emission ~493/503 nm for BODIPY 493/503). For co-localization studies, cells can be co-stained with organelle-specific dyes.

3. Protocol for Metabolic Labeling with Alkynyl-Palmitate and Click Chemistry

This protocol is based on methods for detecting protein acylation[8][9].

  • Cell Culture: Culture cells to 70-80% confluency.

  • Fatty Acid Preparation: To improve solubility and reduce toxicity, saponify the alkynyl-palmitate and conjugate it to fatty acid-free BSA. Briefly, incubate the alkynyl-palmitate with a molar excess of KOH, then neutralize and incubate with fatty acid-free BSA in serum-free medium[8].

  • Labeling: Add the alkynyl-palmitate-BSA conjugate to the cells at a final concentration of 100 µM and incubate for 3-4 hours[9].

  • Cell Lysis: After labeling, wash the cells with PBS and lyse them in a buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click reaction cocktail containing an azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate at room temperature for 1 hour.

  • Downstream Analysis:

    • Fluorescence Detection: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE and visualized using an in-gel fluorescence scanner.

    • Western Blotting: If a biotin azide was used, after SDS-PAGE and transfer to a membrane, the biotinylated proteins can be detected with streptavidin-HRP.

Visualizing Cellular Pathways and Workflows

Signaling Pathway Affected by 2-Fluoropalmitic Acid in Glioblastoma

The following diagram illustrates the inhibitory effect of 2-FPA on signaling pathways in glioblastoma cells, leading to reduced proliferation and stemness.

GSC_Inhibition FPA 2-Fluoropalmitic Acid (2-FPA) ACSL Acyl-CoA Synthetase (ACSL) FPA->ACSL pERK phospho-ERK CD133 CD133 SOX2 SOX-2 Proliferation Cell Proliferation pERK->Proliferation Stemness Stem-like Phenotype CD133->Stemness SOX2->Stemness

Caption: 2-FPA inhibits ACSL, leading to reduced p-ERK, CD133, and SOX-2, and decreased cell proliferation and stemness.

Experimental Workflow for Fluorescent Fatty Acid Probes

This diagram outlines the typical workflow for using fluorescent fatty acid analogs.

Fluorescent_FA_Workflow Start Start: Plate cells Labeling Metabolic Labeling (e.g., BODIPY-FA) Start->Labeling Wash Wash to remove unincorporated probe Labeling->Wash Imaging Live-cell Imaging (Microscopy/Flow Cytometry) Wash->Imaging Analysis Data Analysis: Localization, Quantification Imaging->Analysis

Caption: Workflow for fluorescent fatty acid labeling and analysis.

Experimental Workflow for Clickable Fatty Acid Probes

This diagram illustrates the multi-step process for utilizing clickable fatty acid analogs.

Clickable_FA_Workflow cluster_analysis Downstream Analysis Start Start: Plate cells Labeling Metabolic Labeling (Alkynyl-FA) Start->Labeling Lysis Cell Lysis Labeling->Lysis Click Click Chemistry Reaction (Ligation to Azide-Reporter) Lysis->Click SDS_PAGE SDS-PAGE & In-gel Fluorescence Click->SDS_PAGE Western_Blot Western Blot (Streptavidin) Click->Western_Blot Mass_Spec Mass Spectrometry Click->Mass_Spec

Caption: Workflow for clickable fatty acid labeling and downstream analysis.

Conclusion

The choice between this compound and metabolic labeling fatty acid probes is dictated by the research objective. This compound is a valuable tool for investigating the functional consequences of inhibiting fatty acid activation and metabolism. In contrast, fluorescent and clickable fatty acid analogs are indispensable for tracking the metabolic fate of fatty acids and identifying their molecular interactions. By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tool to advance their studies in lipid biology and drug discovery.

References

Validating Target Engagement of Methyl 2-fluoropalmitate Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of target engagement is a critical step in the development of novel therapeutics. Methyl 2-fluoropalmitate (M2FP), a fluorophosphonate-based chemical probe, has emerged as a valuable tool for studying the activity of serine hydrolases, a large and diverse enzyme class involved in lipid metabolism and signaling. This guide provides a comparative analysis of M2FP with alternative probes, supported by experimental data and detailed protocols to aid in the effective design and execution of target validation studies.

Comparative Analysis of M2FP and Alternative Probes

The selection of an appropriate chemical probe is paramount for the successful profiling of enzyme activities and the validation of inhibitor specificity and potency. M2FP belongs to the class of fluorophosphonate (FP) probes, which are widely utilized in activity-based protein profiling (ABPP) to covalently label the active site serine of hydrolases. The performance of M2FP can be benchmarked against other commonly used probes for serine hydrolase analysis.

Probe ClassMechanism of ActionAdvantagesDisadvantages
This compound (M2FP) Covalent modification of the active site serine of serine hydrolases. The palmitate chain provides affinity towards enzymes involved in lipid metabolism.Broad-spectrum reactivity against serine hydrolases, good cell permeability due to its lipid nature, suitable for in-situ and in-vivo labeling.Selectivity is broad, which can lead to the labeling of multiple enzymes, potentially complicating data analysis.
Phenyl Phosphonates Similar to FPs, they covalently modify the active site serine. The phenolate (B1203915) leaving group can be tuned to alter reactivity and selectivity.Ease of preparation, excellent cell permeability, and distinct reactivity profiles compared to FPs.[1]May exhibit different selectivity profiles than FPs, requiring optimization for specific targets.
Carbamates and Ureas Act as covalent inhibitors of serine hydrolases. Their reactivity can be modulated to achieve higher selectivity for specific enzymes.Can be developed into highly selective inhibitors and probes for individual serine hydrolases.Generally have lower reactivity compared to broad-spectrum probes like FPs, which can be a limitation in certain applications.
Sulfonyl Fluorides Covalently modify the active site serine. They exhibit a preference for serine over other nucleophilic residues.High reactivity and a preference for serine nucleophiles.Can also react with other nucleophiles like threonine, tyrosine, cysteine, lysine, and histidine, potentially leading to off-target labeling.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the target engagement of M2FP and to compare its performance with other inhibitors or probes.

Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol allows for the visualization of the activity of serine hydrolases in a complex proteome.

Materials:

  • Cell or tissue lysate

  • This compound (M2FP) probe with a reporter tag (e.g., biotin (B1667282) or a fluorophore like rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or streptavidin-HRP for Western blotting

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Incubate the proteome (typically 50 µg of protein) with the M2FP probe (e.g., 1 µM final concentration) for 30-60 minutes at room temperature.

  • SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Visualization:

    • Fluorescent Probes: Visualize the labeled proteins directly by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.

    • Biotinylated Probes: Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane and then incubate with streptavidin-HRP. Detect the signal using a chemiluminescent substrate.

Competitive ABPP for Inhibitor Specificity Profiling

This method is used to assess the potency and selectivity of an inhibitor against a panel of serine hydrolases.

Materials:

  • Cell or tissue lysate

  • Test inhibitor

  • M2FP probe with a reporter tag

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner or Western blotting reagents

Procedure:

  • Proteome Preparation: Prepare lysates as described for the gel-based ABPP protocol.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor for 30 minutes at room temperature. A DMSO control (vehicle) should be included.

  • Probe Labeling: Add the M2FP probe to the inhibitor-treated proteomes and incubate for 30-60 minutes at room temperature.

  • SDS-PAGE and Visualization: Proceed with SDS-PAGE and visualization as described in the gel-based ABPP protocol.

  • Data Analysis: Quantify the intensity of the bands corresponding to the labeled enzymes. A decrease in signal intensity in the presence of the inhibitor indicates target engagement. The IC50 value for each target can be determined by plotting the band intensity against the inhibitor concentration.

Mass Spectrometry-Based Proteomic Analysis of M2FP Targets

This protocol enables the identification of the specific serine hydrolases that are targeted by M2FP.

Materials:

  • Cell or tissue lysate

  • Biotinylated M2FP probe

  • Streptavidin agarose (B213101) beads

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Proteome Labeling and Enrichment:

    • Label the proteome with a biotinylated M2FP probe as described above.

    • Capture the biotin-labeled proteins using streptavidin agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a denaturant (e.g., urea).

    • Reduce and alkylate the cysteine residues of the captured proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Elute the tryptic peptides from the beads.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the proteins that were labeled by the M2FP probe.

    • Quantify the relative abundance of the identified proteins across different samples if performing a quantitative experiment.

Visualizing Target Pathways and Experimental Workflows

To better understand the biological context of M2FP targets and the experimental procedures, the following diagrams have been generated using Graphviz.

Fatty_Acid_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Fatty Acids Fatty Acids Fatty Acid Transport Fatty Acid Transport Fatty Acids->Fatty Acid Transport Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acid Transport->Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA Serine Hydrolases (e.g., FAAH, MAGL) Serine Hydrolases (e.g., FAAH, MAGL) Fatty Acyl-CoA->Serine Hydrolases (e.g., FAAH, MAGL) Bioactive Lipids Bioactive Lipids Serine Hydrolases (e.g., FAAH, MAGL)->Bioactive Lipids Signaling Signaling Bioactive Lipids->Signaling

Caption: Simplified signaling pathway of fatty acid metabolism involving serine hydrolases.

Competitive_ABPP_Workflow Proteome Proteome Lysate Inhibitor Test Inhibitor Incubation Proteome->Inhibitor M2FP M2FP Probe Labeling Inhibitor->M2FP SDS_PAGE SDS-PAGE Separation M2FP->SDS_PAGE Visualize Fluorescence Scanning / Western Blot SDS_PAGE->Visualize Analysis Data Analysis (IC50) Visualize->Analysis

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Target_Validation_Logic cluster_in_vitro In Vitro / In Situ cluster_in_vivo In Vivo Gel_ABPP Gel-based ABPP (Target Engagement) Comp_ABPP Competitive ABPP (Potency & Selectivity) Gel_ABPP->Comp_ABPP MS_Proteomics MS-based Proteomics (Target Identification) Comp_ABPP->MS_Proteomics Phenotypic_Assay Phenotypic Assay (Functional Effect) MS_Proteomics->Phenotypic_Assay Validated_Target Validated Target Phenotypic_Assay->Validated_Target

Caption: Logical relationship for target validation using M2FP probes.

References

A Head-to-Head Comparison of Fluorinated Fatty Acid Analogs: Performance and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different fluorinated fatty acid analogs, supported by experimental data. We delve into their performance, biological activities, and the underlying mechanisms, offering a comprehensive resource for advancing research and development in this critical area.

Fluorination of fatty acids has emerged as a powerful strategy in drug discovery and chemical biology. The unique properties of the fluorine atom can significantly alter the physicochemical and biological characteristics of fatty acids, leading to enhanced metabolic stability, altered receptor binding affinities, and novel therapeutic applications. This guide offers a head-to-head comparison of various fluorinated fatty acid analogs, focusing on their effects on key metabolic enzymes, cellular signaling pathways, and overall cytotoxicity.

Comparative Analysis of Biological Activity

The introduction of fluorine at different positions along the fatty acid carbon chain, as well as the degree of fluorination, can dramatically influence the biological activity of these analogs. Below, we summarize key performance indicators for different classes of fluorinated fatty acids.

Table 1: Comparative Cytotoxicity of Fluorinated Fatty Acid Analogs in HepG2 Cells
Compound ClassSpecific AnalogChain LengthIC50 (µM)Exposure Time (h)Reference
Perfluoroalkyl Carboxylic Acids (PFCAs)Perfluorobutanoic acid (PFBA)C4>80024[1]
Perfluorohexanoic acid (PFHxA)C6>80024[1]
Perfluorooctanoic acid (PFOA)C8~400-80024[1]
Perfluorononanoic acid (PFNA)C9~200-40024[1]
Perfluorodecanoic acid (PFDA)C10~100-20024[1]
Fluorotelomer Alcohols (FTOHs)4:2 FTOHC6>80024[1]
6:2 FTOHC8>80024[1]
Non-Fluorinated Fatty AcidsOleic AcidC18:1~100 (in A549 and H1299 cells)12[2]

Note: Data for Oleic Acid is provided for general comparison and was obtained from different cell lines (A549 and H1299 lung cancer cells).

Table 2: Comparative Activation of PPARα by Per- and Polyfluoroalkyl Substances (PFAS)
CompoundEC20 (µM) in hPPARα AssayTop % of Max Fold Induction (pmaxtop) in hPPARα AssayReference
HFPO-DA0.892[3]
HFPO-DA-AS0.989[3]
Oleic Acid1.9100[3]
Linoleic Acid2.5100[3]
Perfluorononanoic acid (PFNA)3.580[3]
Perfluorooctanoic acid (PFOA)10.975[3]
Perfluorodecanoic acid (PFDA)11.178[3]
Perfluorooctane sulfonic acid (PFOS)15.168[3]
Perfluorohexane sulfonate (PFHxS)39.749[3]
Perfluorobutane sulfonate (PFBS)112.532[3]

hPPARα: human Peroxisome Proliferator-Activated Receptor alpha HFPO-DA and HFPO-DA-AS are emerging PFAS alternatives.

Key Metabolic Enzymes as Targets

Fluorinated fatty acid analogs can act as inhibitors or modulators of crucial enzymes involved in fatty acid metabolism. Understanding these interactions is vital for predicting their therapeutic potential and off-target effects.

Fatty Acid Synthase (FASN)

FASN is a key enzyme in de novo lipogenesis, and its inhibition is a promising strategy in oncology. While direct comparative data on a range of fluorinated fatty acid analogs as FASN inhibitors is limited, studies on non-fluorinated inhibitors provide a baseline for future comparisons.

Table 3: Inhibition of Fatty Acid Synthase (FASN) by Various Compounds

InhibitorTarget Cell Line/EnzymeIC50 (µM)Reference
TVB-3166Purified Human FASN (biochemical assay)0.042[3]
TVB-3166HeLa-Ohio cells (palmitate synthesis)0.060[3]
GSK2194069Purified Human FASN0.0604[4]
TVB-3166Purified Human FASN0.0736[4]
FasnallPurified Human FASN3.71[4]
CeruleninRetinoblastoma cellsNot specified[5]
TriclosanRetinoblastoma cellsNot specified[5]
OrlistatRetinoblastoma cellsNot specified[5]
Carnitine Palmitoyltransferase 1 (CPT1)

Cellular Uptake and Metabolism: A Positional Isomer Case Study

The position of the fluorine atom significantly impacts the cellular uptake and metabolic fate of fatty acid analogs. A study on 18F-labeled stearic acid analogs provides a clear example of this.

Table 4: Comparative in vivo Uptake of 18F-Labeled Stearic and Hexadecanoic Acid Analogs in Mice

AnalogKey Observation in Heart MuscleKey Observation in LiverMetabolic Fate ImplicationReference
2-[18F]fluorostearic acidVery little uptakeIncreasing accumulationLikely altered transport or rapid metabolism in the liver, preventing significant myocardial uptake.[6]
9,10-[18F]fluorostearic acidRapid uptake and clearance-Behaves similarly to natural fatty acids.[6]
16-[18F]fluorohexadecanoic acidRapid uptake and clearance-Metabolized via β-oxidation to [18F]fluoroacetyl-CoA. No free [18F]fluoride detected.[6]
17-[18F]fluoroheptadecanoic acidRapid uptake and different elimination half-time compared to 16-F-hexadecanoic acid-Metabolized via β-oxidation to β-[18F]fluoropropionic acid, followed by defluorination, leading to free [18F]fluoride.[6]

This data highlights that alpha-fluorination (at the 2-position) drastically alters the tissue distribution compared to fluorination further down the carbon chain or at the terminal (omega) position.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.

fatty_acid_metabolism_and_fluorinated_analog_inhibition cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fluorinated FA Fluorinated FA Fluorinated FA->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fluorinated Acyl-CoA Fluorinated Acyl-CoA Acyl-CoA Synthetase->Fluorinated Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acyl-CoA->CPT1 Transport Fluorinated Acyl-CoA->CPT1 Fluorinated Acyl-CoA->CPT1 Transport FASN FASN FASN->Fatty Acyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Acetyl-CoA_cyto Acetyl-CoA_cyto Acetyl-CoA_cyto->Malonyl-CoA FASN_inhibitor FASN_inhibitor->FASN Beta-oxidation Beta-oxidation CPT1->Beta-oxidation Acetyl-CoA_mito Acetyl-CoA_mito Beta-oxidation->Acetyl-CoA_mito Citric Acid Cycle Citric Acid Cycle Acetyl-CoA_mito->Citric Acid Cycle CPT1_inhibitor CPT1_inhibitor->CPT1 experimental_workflow_cytotoxicity Cell_Culture Seed HepG2 cells in 96-well plates Treatment Treat cells with various concentrations of fluorinated fatty acid analogs Cell_Culture->Treatment Incubation Incubate for 12, 24, or 36 hours Treatment->Incubation MTT_Assay Add MTT solution and incubate for 4 hours Incubation->MTT_Assay Solubilization Dissolve formazan (B1609692) crystals in DMSO MTT_Assay->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Calculate cell viability and IC50 values Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Methyl 2-fluoropalmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-fluoropalmitate. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance and follow stringent disposal protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A laboratory coat

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid all direct contact with skin and eyes.

Chemical Profile: this compound

While a comprehensive hazard profile is not available, the following information has been identified for this compound (also known as 2-fluoro Palmitic Acid methyl ester)[1].

PropertyValue
Synonyms Methyl 2-fluoro Palmitate, Methyl 2-fluoro Hexadecanoate[1]
Molecular Formula C₁₇H₃₃FO₂[1]
Molecular Weight 288.4 g/mol [1]
Physical State Solid[1]
Solubility Soluble in Chloroform, Ethanol, and Methanol[1]

The presence of a carbon-fluorine bond suggests that this compound may be persistent in the environment and could require high-temperature incineration for complete destruction[2][3][4][5].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, and federal regulations.

1. Waste Identification and Segregation:

  • Characterize the waste stream containing this compound.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes must be segregated[6].

2. Waste Collection and Containment:

  • Collect waste this compound in a designated, chemically resistant container. The container must be in good condition and have a secure, leak-proof lid[6].

  • Ensure the exterior of the container remains clean and free of contamination.

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and any other components in the waste stream.

  • Indicate the approximate quantity of the waste.

  • Include the date of waste accumulation.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[6].

  • Utilize secondary containment for all liquid hazardous waste[6].

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[6][7].

  • Provide the EHS office with a complete and accurate description of the waste.

  • Do not attempt to dispose of this compound via standard trash or by pouring it down the drain[6][8].

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Responsibility cluster_disposal Final Disposal A 1. Identify & Segregate This compound Waste B 2. Collect in Labeled, Sealed Container A->B C 3. Store in Designated Satellite Accumulation Area B->C D 4. Contact EHS for Waste Pickup C->D E 5. Professional Waste Collection D->E F 6. Transport to Licensed Hazardous Waste Facility E->F G 7. High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

This procedural guidance is based on general principles for the management of hazardous laboratory chemicals. Always prioritize your institution's specific waste disposal policies and consult with your EHS office for any questions or clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-fluoropalmitate
Reactant of Route 2
Methyl 2-fluoropalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.